Product packaging for Dasotraline(Cat. No.:CAS No. 675126-05-3)

Dasotraline

Cat. No.: B1242422
CAS No.: 675126-05-3
M. Wt: 292.2 g/mol
InChI Key: SRPXSILJHWNFMK-MEDUHNTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dasotraline is a serotonin, norepinephrine and dopamine reuptake inhibitor (SNDRI) that is under investigation for the treatment of Binge Eating Disorder, Adult Attention Hyperactivity Disorder, Attention Deficit Hyperactivity Disorder, and Adult Attention Deficit Hyperactivity Disorder.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15Cl2N B1242422 Dasotraline CAS No. 675126-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPXSILJHWNFMK-MEDUHNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217855
Record name Dasotraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675126-05-3
Record name Dasotraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675126-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dasotraline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasotraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dasotraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DASOTRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D28EY0L5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of Dasotraline on Dopamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline, also known as SEP-225289, is a novel monoamine reuptake inhibitor that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[1][2][3] It is structurally a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline.[2] this compound is characterized as a dopamine and norepinephrine reuptake inhibitor (DNRI), exhibiting a potent inhibitory effect on both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a weaker effect on the serotonin transporter (SERT).[4][5][6]

A defining feature of this compound is its unique pharmacokinetic profile, characterized by slow absorption and a long elimination half-life, ranging from 47 to 77 hours.[7][8] This profile allows for stable plasma concentrations over a 24-hour period with once-daily dosing, which differentiates it from many other psychostimulants.[7][9][10] This guide provides an in-depth examination of the core mechanism of action of this compound at the dopamine transporter, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Core Mechanism of Action at the Dopamine Transporter

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT).[7] DAT is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[11][12] Its principal function is to actively transport dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal.[12][13]

This compound binds to DAT and blocks this reuptake process. By inhibiting DAT, this compound causes an increase in the concentration and prolongs the residence time of dopamine in the synaptic cleft. This enhanced availability of synaptic dopamine leads to increased stimulation of postsynaptic dopamine receptors, thereby augmenting dopaminergic signaling.

It is critical to distinguish this compound's mechanism from that of dopamine-releasing agents like amphetamine. This compound is a pure reuptake inhibitor and does not induce the non-vesicular release of dopamine from the presynaptic terminal.[5][7][14] This distinction is pharmacologically significant and is believed to contribute to its different clinical and safety profile, including a potentially reduced risk of abuse.[7] Studies in non-human primates have shown that even with intravenous administration, this compound exhibits a slower rate of brain entry and DAT occupancy compared to methylphenidate, leading to a more gradual increase in synaptic dopamine levels.[15]

Quantitative Data on Transporter Inhibition

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its interaction with monoamine transporters.

Table 1: In Vitro Potency of this compound at Human Monoamine Transporters
TransporterParameterValue (nM)Reference
Dopamine Transporter (hDAT)IC503[4][7][16]
Dopamine Transporter (hDAT)IC504[11][17][18][19]
Norepinephrine Transporter (hNET)IC504[4][7][16]
Norepinephrine Transporter (hNET)IC506[11][17][18][19]
Serotonin Transporter (hSERT)IC5015[4][16]
Serotonin Transporter (hSERT)IC5011[11][17][18][19]

IC50 (Half maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the transporter's activity.

Table 2: Ex Vivo and In Vivo Transporter Occupancy of this compound
SpeciesAssay TypeTransporterParameterValueReference
MouseEx vivo OccupancyDATTO5032 ng/ml[4]
MouseEx vivo OccupancyNETTO50109 ng/ml[4]
MouseEx vivo OccupancySERTTO50276 ng/ml[4]
BaboonSPECT ImagingDAT% Occupancy87% (at 0.2 mg/kg IV)[4]
BaboonSPECT ImagingNET% Occupancy20% (at 0.2 mg/kg IV)[4]
BaboonSPECT ImagingSERT% Occupancy20% (at 0.2 mg/kg IV)[4]
HumanPET StudyDAT% Occupancy50% (at 4.5 ng/ml plasma conc.)[9][14]

TO50 (50% Transporter Occupancy) is the total plasma concentration required to achieve 50% occupancy of the target transporter.

Experimental Protocols

The quantitative data presented above were generated using specific and rigorous experimental methodologies. Below are detailed descriptions of the key protocols employed.

Protocol 1: In Vitro Radiometric Functional Uptake Assay

This assay is used to determine the IC50 values of this compound for monoamine transporters.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected with the cDNA encoding for the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter. Cells are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418) and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in a Krebs-Ringer-HEPES buffer.

  • Inhibition Assay:

    • A range of concentrations of this compound (or vehicle control) is pre-incubated with the cell suspension for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

    • The uptake reaction is initiated by adding a constant, low concentration of a radiolabeled substrate (e.g., [3H]dopamine for hDAT, [3H]norepinephrine for hNET, or [3H]5-HT for hSERT).

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., benztropine for hDAT).

  • Termination and Measurement:

    • After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the cells (containing internalized radiolabel) from the buffer.

    • The filters are washed multiple times with ice-cold buffer to remove any non-internalized radiolabel.

    • The filters are then placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the control (vehicle) wells. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis.

Protocol 2: Ex Vivo Transporter Occupancy in Mice

This method assesses the degree to which this compound binds to transporters in the brain after systemic administration.

  • Animal Dosing: Male C57BL/6 mice are administered various doses of this compound (or vehicle) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Tissue Collection: At a predetermined time point after dosing (e.g., 1-2 hours), animals are euthanized, and brains are rapidly excised and dissected on ice to isolate specific regions rich in the transporters of interest (e.g., striatum for DAT, frontal cortex for NET, and hypothalamus for SERT).

  • Homogenate Preparation: The isolated brain tissue is homogenized in ice-cold assay buffer (e.g., 50 mM Tris-HCl) and centrifuged. The resulting pellet is washed and resuspended to create a membrane preparation.

  • Radioligand Binding:

    • Aliquots of the membrane preparation are incubated with a specific radioligand for the target transporter (e.g., [3H]WIN 35,428 for DAT).

    • The incubation is performed at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

    • Non-specific binding is determined in parallel samples containing a saturating concentration of a known inhibitor.

  • Measurement and Analysis:

    • The binding reaction is terminated by rapid filtration over glass fiber filters.

    • Filters are washed, and radioactivity is counted via liquid scintillation.

    • The amount of specific binding in drug-treated animals is compared to that in vehicle-treated animals to calculate the percentage of transporter occupancy for each dose. The TO50 is then calculated from the dose-occupancy curve.

Visualizations: Pathways and Workflows

Mechanism of this compound at the Dopaminergic Synapse

Dasotraline_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft vesicle Dopamine Vesicle da Dopamine vesicle->da Release dat Dopamine Transporter (DAT) synthesis Dopamine Synthesis synthesis->vesicle Packaging receptor Dopamine Receptor signal Postsynaptic Signal receptor->signal Activation da->dat Reuptake da->receptor Binding This compound This compound This compound->dat Inhibition

Caption: this compound blocks the dopamine transporter (DAT), preventing dopamine reuptake.

Workflow for In Vitro Radiometric Uptake Assay

Uptake_Assay_Workflow start Start cells Harvest & Resuspend Transfected HEK293 Cells start->cells preincubation Pre-incubate cells with This compound (or vehicle) cells->preincubation add_radiolabel Initiate uptake with [3H]Dopamine preincubation->add_radiolabel incubation Incubate for 5-10 min at 37°C add_radiolabel->incubation filtration Terminate by rapid filtration & wash filters incubation->filtration scintillation Quantify radioactivity via Liquid Scintillation Counting filtration->scintillation analysis Calculate % Inhibition & determine IC50 scintillation->analysis end End analysis->end

Caption: Experimental workflow for determining this compound's IC50 value.

Pharmacokinetic and Pharmacodynamic Relationship of this compound

PKPD_Relationship cluster_pk cluster_pd cluster_clinical pk_node Pharmacokinetics (PK) slow_abs Slow Absorption (tmax 10-12h) long_hl Long Half-Life (t½ 47-77h) pd_node Pharmacodynamics (PD) slow_dat Slow DAT Occupancy Onset sustained_da Sustained Dopamine Elevation clinical_node Clinical Profile abuse_pot Lower Abuse Potential dosing Once-Daily Dosing stable_conc Stable Plasma Concentrations slow_abs->stable_conc long_hl->stable_conc slow_dat->abuse_pot stable_conc->slow_dat stable_conc->sustained_da stable_conc->dosing sustained_da->abuse_pot

Caption: Relationship between this compound's PK, PD, and clinical profile.

Conclusion

This compound is a potent inhibitor of the dopamine and norepinephrine transporters. Its primary mechanism of action involves blocking the reuptake of dopamine at the presynaptic DAT, leading to increased dopaminergic neurotransmission.[4][7] This action is achieved without stimulating dopamine release, distinguishing it from amphetamine-like compounds.[7][14] The quantitative data consistently demonstrate a high affinity for DAT, preferential to SERT.[4] Furthermore, its unique pharmacokinetic properties—slow absorption and a long elimination half-life—result in a gradual onset of DAT occupancy and stable plasma levels.[7][15] This profile is thought to underpin its therapeutic effects and contribute to a lower potential for abuse, making this compound a pharmacologically distinct agent in the landscape of CNS medications.

References

A Comprehensive Technical Guide to the Synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine (Sertraline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic pathways leading to (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, a potent selective serotonin reuptake inhibitor (SSRI) commonly known as sertraline. This document outlines both racemic and enantioselective synthetic routes, offering detailed experimental protocols and quantitative data to support research and development in medicinal chemistry and drug manufacturing.

Introduction

Sertraline is a widely prescribed antidepressant used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[1][2][3] The molecule possesses two chiral centers, leading to four possible stereoisomers. The therapeutically active isomer is the (1S,4S)-enantiomer.[4] This guide will detail the chemical synthesis of the specific (1R,4S) isomer, which is a diastereomer of the active compound, and will also cover the synthesis of the racemic mixture from which the desired (1S,4S) enantiomer is typically resolved.

Racemic Synthesis of Sertraline

The most common industrial approach to sertraline involves a racemic synthesis followed by chiral resolution. This method is often favored for its cost-effectiveness and scalability. The key steps involve the synthesis of an intermediate tetralone, followed by reductive amination and subsequent separation of the desired enantiomer.

Synthesis of 4-(3,4-dichlorophenyl)-1-tetralone

The synthesis commences with the Friedel-Crafts reaction between α-naphthol and 1,2-dichlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield the key intermediate, 4-(3,4-dichlorophenyl)-1-tetralone.[5][6][7]

In a suitable reactor, α-naphthol (1.0 mole) is dissolved in ortho-dichlorobenzene (500 ml). Anhydrous aluminum chloride (2.1 moles) is added portion-wise over 20 minutes, causing an exothermic reaction. The mixture is then heated to 60-70°C for one hour. Following the reaction, the mixture is cooled and hydrolyzed with water. The organic layer is separated and concentrated under vacuum to recover the ortho-dichlorobenzene. The crude product is then recrystallized from a mixture of methyl ethyl ketone and methanol to yield 4-(3,4-dichlorophenyl)-1-tetralone as a light beige solid.[5]

Reductive Amination of 4-(3,4-dichlorophenyl)-1-tetralone

The tetralone intermediate undergoes reductive amination with methylamine to form racemic sertraline. This can be achieved through the formation of an imine (Schiff base) followed by reduction.

4-(3,4-dichlorophenyl)-1-tetralone (1 mole) is dissolved in an appropriate solvent such as ethanol or n-propyl alcohol. The solution is cooled, and monomethylamine (3-7 moles) is added. The mixture is heated in a pressure-rated vessel to 85-100°C for 12-16 hours.[8] The resulting imine can be isolated or, more commonly, reduced in situ. For the reduction, a catalyst such as palladium on carbon (Pd/C) or palladium on calcium carbonate (Pd/CaCO3) is added, and the mixture is hydrogenated under pressure (e.g., 3 bar) at room temperature until hydrogen uptake ceases.[9] Alternatively, chemical reducing agents like sodium borohydride can be used.[10][11]

Resolution of Racemic Sertraline

The final step in the racemic route is the resolution of the enantiomers. This is typically achieved by diastereomeric salt formation using a chiral resolving agent, most commonly D-(-)-mandelic acid.[12][13][14]

The racemic sertraline base is dissolved in a suitable solvent, such as ethanol. D-(-)-mandelic acid (approximately 0.9 mole equivalents) is added, and the mixture is heated to reflux to dissolve the components.[8] The solution is then slowly cooled to allow for the selective crystallization of the (1S,4S)-sertraline mandelate salt. The salt is collected by filtration. The desired (1S,4S)-sertraline free base can be liberated by treating the salt with a base, such as sodium hydroxide, and extracting with an organic solvent.[13]

Enantioselective Synthesis of Sertraline

To circumvent the need for resolution and improve the overall efficiency, several enantioselective syntheses of sertraline have been developed. These routes aim to establish the desired stereochemistry early in the synthetic sequence.

One notable approach involves an intramolecular nucleophilic addition to an imine.[15][16][17] This synthesis begins with 3,4-dichlorocinnamic acid and utilizes a chiral auxiliary to introduce the stereocenter.

Key Steps in an Enantioselective Synthesis
  • Chiral Auxiliary Attachment: 3,4-dichlorocinnamic acid is converted to a chiral imide using (S)-2-phenyloxazolidinone.

  • Conjugate Addition: A Grignard reagent derived from 2-bromobenzaldehyde dimethyl acetal undergoes a copper-mediated conjugate addition to the chiral imide, establishing the C4 stereocenter with high diastereoselectivity.

  • Reduction and Functional Group Manipulations: The imide is reduced to an alcohol, which is then converted to an iodoaldehyde.

  • Intramolecular Cyclization: The iodoaldehyde is reacted with methylamine to form an imine, which then undergoes a metal-halide exchange followed by an intramolecular cyclization to yield sertraline as a single diastereomer.[15]

Data Presentation

Table 1: Summary of Yields for Racemic Sertraline Synthesis

StepStarting MaterialProductReagents and ConditionsYield (%)Reference(s)
Synthesis of 4-(3,4-dichlorophenyl)-1-tetraloneα-naphthol4-(3,4-dichlorophenyl)-1-tetralone1,2-dichlorobenzene, AlCl₃, 60-70°C61[5]
Imine FormationTetralone IntermediateN-methylimineMethylamine, n-propyl alcohol, 100°C~92[8]
Catalytic HydrogenationN-methylimineRacemic SertralineH₂, Pd/C, ethanol, room temperature, 3 barHigh[9]
Resolution with D-(-)-mandelic acidRacemic Sertraline(1S,4S)-Sertraline MandelateD-(-)-mandelic acid, ethanol, crystallization~36 (from tetralone)[8]

Table 2: Characterization Data for Key Intermediates and Sertraline

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Spectroscopic Data HighlightsReference(s)
4-(3,4-dichlorophenyl)-1-tetraloneC₁₆H₁₂Cl₂O291.17104-105¹H NMR and ¹³C NMR consistent with structure.[5]
Racemic SertralineC₁₇H₁₇Cl₂N306.23-¹H NMR and ¹³C NMR consistent with structure.[1]
(1S,4S)-Sertraline HydrochlorideC₁₇H₁₈Cl₃N342.69243-245Specific optical rotation.-
(1S,4S)-Sertraline MandelateC₂₅H₂₅Cl₂NO₃486.38187-189Characterized by melting point and used for chiral resolution.[18]

Mandatory Visualizations

Racemic Synthesis Workflow

G cluster_0 Synthesis of 4-(3,4-dichlorophenyl)-1-tetralone cluster_1 Reductive Amination cluster_2 Chiral Resolution alpha-Naphthol alpha-Naphthol Friedel-Crafts Reaction Friedel-Crafts Reaction alpha-Naphthol->Friedel-Crafts Reaction 1,2-Dichlorobenzene 1,2-Dichlorobenzene 1,2-Dichlorobenzene->Friedel-Crafts Reaction Tetralone Intermediate Tetralone Intermediate Friedel-Crafts Reaction->Tetralone Intermediate AlCl3 Imine Formation Imine Formation Tetralone Intermediate->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Imine Imine Imine Formation->Imine Reduction Reduction Imine->Reduction H2, Pd/C Racemic Sertraline Racemic Sertraline Reduction->Racemic Sertraline Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Sertraline->Diastereomeric Salt Formation D-(-)-Mandelic Acid D-(-)-Mandelic Acid D-(-)-Mandelic Acid->Diastereomeric Salt Formation (1S,4S)-Sertraline Mandelate (1S,4S)-Sertraline Mandelate Diastereomeric Salt Formation->(1S,4S)-Sertraline Mandelate Crystallization (1R,4S)-Sertraline (in mother liquor) (1R,4S)-Sertraline (in mother liquor) Diastereomeric Salt Formation->(1R,4S)-Sertraline (in mother liquor) Base Treatment Base Treatment (1S,4S)-Sertraline Mandelate->Base Treatment (1S,4S)-Sertraline (1S,4S)-Sertraline Base Treatment->(1S,4S)-Sertraline

Caption: Workflow for the racemic synthesis of sertraline.

Enantioselective Synthesis Pathway

G 3,4-Dichlorocinnamic Acid 3,4-Dichlorocinnamic Acid Chiral Imide Chiral Imide 3,4-Dichlorocinnamic Acid->Chiral Imide (S)-2-phenyloxazolidinone Conjugate Addition Product Conjugate Addition Product Chiral Imide->Conjugate Addition Product Aryl Grignard, Cu(I) Alcohol Intermediate Alcohol Intermediate Conjugate Addition Product->Alcohol Intermediate Reduction Iodoaldehyde Iodoaldehyde Alcohol Intermediate->Iodoaldehyde Functional Group Manipulation Imine Intermediate Imine Intermediate Iodoaldehyde->Imine Intermediate Methylamine (1S,4S)-Sertraline (1S,4S)-Sertraline Imine Intermediate->(1S,4S)-Sertraline Intramolecular Cyclization

Caption: Key transformations in an enantioselective sertraline synthesis.

Conclusion

The synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine and its therapeutically active (1S,4S) diastereomer can be accomplished through both racemic and enantioselective strategies. While the racemic approach followed by chiral resolution remains a robust and common industrial method, ongoing research into more efficient enantioselective routes highlights the continuous innovation in synthetic organic chemistry. This guide provides foundational knowledge and detailed protocols to aid researchers and professionals in the field of drug development and manufacturing.

References

Technical Guide: Dasotraline's Effect on Neurotransmitter Levels in the Prefrontal Cortex

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the pharmacological effects of dasotraline on neurotransmitter levels, with a specific focus on the prefrontal cortex (PFC). This compound is a novel monoamine reuptake inhibitor with a distinct pharmacokinetic profile characterized by a slow absorption and long elimination half-life.[1][2] It acts as a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), and as a weaker inhibitor of the serotonin transporter (SERT).[3][4] This document synthesizes preclinical and clinical data to elucidate its mechanism of action, quantify its impact on neurotransmitter systems, and detail the experimental protocols used in its evaluation. The intended audience includes researchers, neuropharmacologists, and professionals in drug development.

Introduction

This compound, also known as (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a dopamine and norepinephrine reuptake inhibitor (DNRI) that was under development for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[5][6] Although its development was halted, the extensive research conducted provides valuable insights into its neurochemical profile and its effects on brain regions critical for executive function, such as the prefrontal cortex.[5] The PFC is heavily implicated in the pathophysiology of ADHD, with catecholaminergic systems—dopamine (DA) and norepinephrine (NE)—playing a crucial role in regulating attention, impulse control, and executive function.[7][8] this compound's primary mechanism involves blocking the reuptake of DA and NE from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.[3][9]

Mechanism of Action: Transporter Inhibition

This compound's therapeutic potential is rooted in its high affinity for DAT and NET. In vitro studies have demonstrated its potent and balanced inhibition of these transporters.[3][10]

Signaling Pathway

The primary mechanism of this compound involves the competitive inhibition of DAT and NET on presynaptic nerve terminals. By binding to these transporters, this compound prevents the re-clearance of dopamine and norepinephrine from the synaptic cleft. This leads to an accumulation of these neurotransmitters, prolonging their action on postsynaptic receptors in the PFC.

This compound's Mechanism of Action at the Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal DA_vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicle NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine NE_vesicle->NE_synapse Release Dasotraline_drug This compound Dasotraline_drug->DAT Blocks Dasotraline_drug->NET Blocks DA_synapse->DAT Reuptake DA_receptor Postsynaptic Dopamine Receptor DA_synapse->DA_receptor Binding NE_synapse->NET Reuptake NE_receptor Postsynaptic Norepinephrine Receptor NE_synapse->NE_receptor Binding Signal\nTransduction Signal Transduction

Figure 1: this compound blocks DAT and NET on the presynaptic terminal.

Quantitative Transporter Affinity

The inhibitory potency of this compound has been quantified in vitro, revealing its high affinity for dopamine and norepinephrine transporters.

TransporterParameterValue (nM)Reference
Dopamine Transporter (DAT)IC503[3][4]
Norepinephrine Transporter (NET)IC504[3][4]
Serotonin Transporter (SERT)IC5015[3][4]
Table 1: In Vitro Inhibitory Potency of this compound.

Clinical Pharmacodynamic Studies: Transporter Occupancy

Positron Emission Tomography (PET) imaging studies in humans have been instrumental in quantifying the in vivo occupancy of monoamine transporters by this compound. These studies provide a direct link between plasma drug concentrations and target engagement in the brain.

PET Imaging Experimental Protocol

A representative PET study protocol to determine transporter occupancy involves the following steps:

  • Subject Screening: Healthy human volunteers undergo medical and psychological screening.

  • Radiotracer Selection: Specific radiotracers are used to visualize the transporters. For DAT, [11C]-PE2I or [18F]-FECNT are common choices.[11][12] For SERT, [11C]-DASB is utilized.[12]

  • Baseline Scan: A PET scan is performed before drug administration to measure baseline transporter density.[12]

  • Drug Administration: Subjects receive a single oral dose of this compound (e.g., 8, 12, or 16 mg).[12]

  • Occupancy Scan: A second PET scan is conducted at a time point corresponding to expected peak plasma concentrations (e.g., 24-27 hours post-dose) to measure transporter occupancy by the drug.[12]

  • Blood Sampling: Arterial or venous blood samples are collected throughout the scan to measure plasma this compound concentrations and radiotracer metabolism.[13]

  • Image Analysis: Dynamic PET images are reconstructed. Regions of Interest (ROIs), such as the striatum (caudate and putamen) for DAT and thalamus for NET, are drawn.[11][14] Transporter occupancy is calculated as the percentage reduction in radiotracer binding potential from baseline to the post-drug scan.[12]

Workflow for a Human PET Transporter Occupancy Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Screening Subject Screening (Healthy Volunteers) Baseline Baseline PET Scan (No Drug) Screening->Baseline DrugAdmin Administer Single Oral Dose of this compound Baseline->DrugAdmin Wait Wait for Peak Plasma Concentration (e.g., 24-27 hours) DrugAdmin->Wait OccupancyScan Occupancy PET Scan (Post-Drug) Wait->OccupancyScan Image Image Reconstruction & ROI Analysis OccupancyScan->Image Blood Concurrent Blood Sampling (Drug & Radiotracer Levels) Calc Calculate % Occupancy vs. Plasma Concentration Blood->Calc Image->Calc

Figure 2: Generalized workflow for a human PET occupancy study.

Quantitative Occupancy Data

Human PET studies have confirmed that this compound preferentially occupies DAT over SERT at clinically relevant doses.

Dose (Oral)Brain RegionTransporterMean Occupancy (%)Reference
8 mgDorsal Putamen/CaudateDAT33%[12]
12 mgDorsal Putamen/CaudateDAT44%[12]
16 mgDorsal Putamen/CaudateDAT49%[12]
8 mgDorsal Putamen/CaudateSERT~2-9%[12]
12 mgDorsal Putamen/CaudateSERT~9%[12]
16 mgDorsal Putamen/CaudateSERT~14%[12]
Table 2: In Vivo Dopamine and Serotonin Transporter Occupancy in Humans.

A key finding from these studies is the relationship between plasma concentration and DAT occupancy. A plasma concentration of 4.5 ng/mL was associated with 50% DAT occupancy (IC50) , with an extrapolated maximal occupancy of 85%.[12] The low SERT occupancy at these concentrations confirms this compound's primary action as a DNRI rather than a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) in a clinical context.[3][12]

Preclinical Evidence: Neurotransmitter Levels in the Prefrontal Cortex

While direct measurements of this compound-induced neurotransmitter level changes in the human PFC are not available, preclinical studies using in vivo microdialysis in rodents provide critical insights. This technique allows for the direct sampling and quantification of extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals.[15][16]

In Vivo Microdialysis Experimental Protocol

A typical microdialysis protocol to assess a compound like this compound in the rat PFC would include:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.[7]

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex (mPFC).[16][17] Animals are allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe (with a semi-permeable membrane) is inserted through the guide cannula into the mPFC of the awake animal.[16]

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[18]

  • Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish stable baseline neurotransmitter levels.[18]

  • Drug Administration: this compound is administered (e.g., intraperitoneally, orally) at various doses.

  • Post-Drug Collection: Dialysate sampling continues for several hours to measure changes in extracellular dopamine, norepinephrine, and serotonin concentrations over time.

  • Sample Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the neurotransmitter levels.[7]

Expected Quantitative Effects

Based on this compound's mechanism as a potent DNRI, administration is expected to produce a dose-dependent increase in extracellular dopamine and norepinephrine in the prefrontal cortex. Studies with other DNRIs, such as methylphenidate, have shown significant increases in PFC dopamine following administration.[8] Given this compound's similar potency for DAT and NET, a robust and sustained elevation of both catecholamines in the PFC is the anticipated outcome. The effect on serotonin would be minimal, consistent with its lower affinity for SERT.[3]

Synthesis and Implications

The combined data from in vitro affinity assays, human PET imaging, and preclinical microdialysis principles paint a clear picture of this compound's action.

  • Primary Mechanism: this compound potently blocks DAT and NET.[3]

  • Target Engagement: Oral doses of 4-8 mg/day, found to be effective for ADHD in clinical trials, achieve plasma concentrations sufficient to occupy over 50% of dopamine transporters in the brain.[4][6][12]

  • Neurochemical Effect: This high level of DAT and NET occupancy is predicted to lead to a significant and sustained increase in the extracellular levels of dopamine and norepinephrine specifically within the prefrontal cortex.

  • Clinical Relevance: The sustained elevation of these key catecholamines in the PFC is the likely neurochemical basis for the observed improvements in ADHD symptoms, such as inattention and hyperactivity.[19][20] The slow pharmacokinetics of this compound would ensure this effect is maintained throughout a 24-hour dosing interval, potentially offering a stable therapeutic effect with lower abuse potential compared to rapid-onset stimulants.[1][21]

Conclusion

This compound is a potent dopamine and norepinephrine reuptake inhibitor that achieves significant and sustained dopamine transporter occupancy in the human brain at clinically relevant doses. Preclinical methodologies strongly suggest that this target engagement translates to increased extracellular levels of both dopamine and norepinephrine in the prefrontal cortex. This dual action on catecholamine systems in a critical brain region for executive function underscores the pharmacological rationale for its investigation in disorders like ADHD. The detailed protocols and quantitative data presented in this guide provide a technical foundation for understanding this compound's neurochemical effects and for designing future research in the field of monoamine transporter pharmacology.

References

An In-Depth Technical Guide to the Enantiomers of Dasotraline and Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasotraline, chemically known as (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, is a novel triple reuptake inhibitor with high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), and lower affinity for the serotonin transporter (SERT).[1][2][3] As a chiral molecule, the stereochemistry of this compound plays a critical role in its pharmacological profile. This technical guide provides a comprehensive investigation into the enantiomers of this compound, focusing on their distinct biological activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key molecular and procedural pathways to facilitate a deeper understanding for researchers in drug development.

Introduction to this compound and its Stereoisomerism

This compound is a derivative of the tetraline class of compounds and possesses two chiral centers, giving rise to four possible stereoisomers: (1R,4S), (1S,4R), (1R,4R), and (1S,4S). The clinically investigated compound, this compound, is the trans-(1R,4S) enantiomer. The pharmacological activity of chiral drugs is often highly dependent on their stereoconfiguration, as the three-dimensional arrangement of atoms dictates the interaction with biological targets such as receptors and transporters. Therefore, a thorough understanding of the biological activity of each enantiomer is crucial for drug development.

While extensive research has been conducted on the (1R,4S)-enantiomer (this compound), publicly available data directly comparing the biological activities of the (+)-Dasotraline ((1R,4S)-isomer) and (-)-Dasotraline ((1S,4R)-isomer) is limited. This guide compiles the known information on this compound and provides a framework for the experimental approaches required to fully characterize its enantiomers.

Quantitative Biological Data

The inhibitory activity of this compound ((+)-enantiomer) on the human dopamine, norepinephrine, and serotonin transporters has been well-characterized. The following table summarizes the in vitro potency of this compound.

CompoundTargetAssay TypeValue (IC50)Reference
(+)-Dasotraline hDATDopamine Uptake Inhibition3 nM[1][2]
hNETNorepinephrine Uptake Inhibition4 nM[1][2]
hSERTSerotonin Uptake Inhibition15 nM[1][2]

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; IC50: half maximal inhibitory concentration.

Experimental Protocols

The characterization of the biological activity of this compound and its enantiomers relies on a series of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Chiral Separation of this compound Enantiomers

Objective: To isolate the individual enantiomers of this compound from a racemic mixture for subsequent biological evaluation.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

A common method for the separation of chiral compounds is HPLC using a chiral stationary phase (CSP).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a column coated with derivatized cellulose or amylose, is often effective for separating amine-containing enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. An amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs strongly (e.g., ~230 nm).

  • Procedure:

    • Dissolve the racemic mixture of this compound in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the enantiomers with the optimized mobile phase under isocratic conditions.

    • Collect the separated enantiomer fractions.

    • Confirm the enantiomeric purity of each fraction using analytical chiral HPLC.

    • Remove the solvent to obtain the isolated enantiomers.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of each this compound enantiomer for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

    • Radioligands specific for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

    • This compound enantiomers (dissolved in an appropriate solvent, e.g., DMSO).

    • Assay buffer (e.g., Tris-HCl buffer containing appropriate salts).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the this compound enantiomer.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known inhibitor).

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis of the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Assays

Objective: To measure the functional potency (IC50) of each this compound enantiomer in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Methodology:

  • Materials:

    • Synaptosomes prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for NET and SERT).

    • Radiolabeled neurotransmitters ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

    • This compound enantiomers.

    • Krebs-Ringer buffer.

    • Inhibitors for defining non-specific uptake (e.g., nomifensine for DAT, desipramine for NET, fluoxetine for SERT).

  • Procedure:

    • Prepare synaptosomes by homogenizing brain tissue in a sucrose solution followed by differential centrifugation.

    • Pre-incubate the synaptosomes with varying concentrations of the this compound enantiomer or vehicle in Krebs-Ringer buffer.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.

    • Determine the IC50 value by analyzing the concentration-response curve for the inhibition of specific uptake.

Signaling Pathways and Experimental Workflows

The biological effects of this compound enantiomers are mediated through their interaction with monoamine transporters. The inhibition of these transporters leads to an increase in the extracellular concentration of dopamine, norepinephrine, and serotonin, thereby modulating downstream signaling pathways.

Monoamine_Transporter_Inhibition cluster_this compound This compound Enantiomers cluster_Transporters Monoamine Transporters cluster_Neurotransmitters Extracellular Neurotransmitters cluster_Signaling Downstream Signaling Plus_this compound (+)-Dasotraline ((1R,4S)-isomer) DAT Dopamine Transporter (DAT) Plus_this compound->DAT Inhibits NET Norepinephrine Transporter (NET) Plus_this compound->NET Inhibits SERT Serotonin Transporter (SERT) Plus_this compound->SERT Inhibits (weaker) Minus_this compound (-)-Dasotraline ((1S,4R)-isomer) Minus_this compound->DAT Inhibits (?) Minus_this compound->NET Inhibits (?) Minus_this compound->SERT Inhibits (?) Dopamine ↑ Dopamine DAT->Dopamine Blocks Reuptake Norepinephrine ↑ Norepinephrine NET->Norepinephrine Blocks Reuptake Serotonin ↑ Serotonin SERT->Serotonin Blocks Reuptake Postsynaptic_Receptors Postsynaptic Receptor Activation Dopamine->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Serotonin->Postsynaptic_Receptors Cellular_Response Cellular Response (e.g., neuronal excitability) Postsynaptic_Receptors->Cellular_Response

Caption: Inhibition of monoamine transporters by this compound enantiomers.

The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound enantiomers.

Experimental_Workflow cluster_Synthesis Synthesis & Separation cluster_InVitro In Vitro Characterization cluster_DataAnalysis Data Analysis Racemic_Synthesis Racemic Synthesis of this compound Chiral_Separation Chiral HPLC Separation Racemic_Synthesis->Chiral_Separation Enantiomers (+)-Dasotraline & (-)-Dasotraline Chiral_Separation->Enantiomers Binding_Assay Radioligand Binding Assays (DAT, NET, SERT) Enantiomers->Binding_Assay Uptake_Assay Synaptosomal Uptake Assays (DA, NE, 5-HT) Enantiomers->Uptake_Assay Ki_Values Determine Ki values Binding_Assay->Ki_Values IC50_Values Determine IC50 values Uptake_Assay->IC50_Values Comparative_Analysis Comparative Analysis of Enantiomer Potency and Selectivity Ki_Values->Comparative_Analysis IC50_Values->Comparative_Analysis

Caption: Experimental workflow for characterizing this compound enantiomers.

Conclusion and Future Directions

This compound ((1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine) is a potent inhibitor of the dopamine and norepinephrine transporters with weaker activity at the serotonin transporter. While the pharmacological profile of this specific enantiomer is well-documented, a comprehensive understanding of the stereoselectivity of its biological activity requires a direct comparison with its enantiomer, (-)-Dasotraline ((1S,4R)-isomer), as well as the cis-isomers.

Future research should prioritize the synthesis and chiral separation of all four stereoisomers of this compound, followed by a systematic evaluation of their binding affinities and functional potencies at DAT, NET, and SERT. Such studies will provide a complete picture of the structure-activity relationship and the stereochemical requirements for interaction with monoamine transporters. This knowledge is not only of academic interest but also crucial for optimizing the therapeutic potential and minimizing off-target effects of this class of compounds in drug development. The experimental protocols and workflows detailed in this guide provide a robust framework for undertaking such an investigation.

References

Dasotraline: An In-Depth Technical Guide to Early-Stage Research for Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasotraline is a novel dual dopamine (DA) and norepinephrine (NE) reuptake inhibitor (DNRI) characterized by a unique pharmacokinetic profile, including a long half-life of 47-77 hours, which allows for stable plasma concentrations with once-daily dosing.[1][2] While initially investigated for Attention-Deficit/Hyperactivity Disorder (ADHD), early-stage research has identified promising novel therapeutic avenues for this compound, most notably in the treatment of Binge Eating Disorder (BED).[3][4] Preclinical studies have shown that this compound is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with weaker activity at the serotonin transporter (SERT).[5] This guide provides a comprehensive overview of the core pharmacology of this compound, with a focus on its potential applications beyond ADHD, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacology and Mechanism of Action

This compound's primary mechanism of action is the inhibition of presynaptic reuptake of dopamine and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters in the brain.[5] Unlike stimulant medications, this compound does not induce the release of dopamine, which may contribute to a lower potential for abuse. The sustained and stable plasma concentrations achieved with once-daily dosing are thought to provide a continuous therapeutic effect over a 24-hour period.[1]

Transporter Binding Affinities

In vitro studies have quantified this compound's binding affinity for the key monoamine transporters.

TransporterIC50 (nM)
Dopamine Transporter (DAT)3
Norepinephrine Transporter (NET)4
Serotonin Transporter (SERT)15

Data sourced from preclinical studies on file with Sunovion Pharmaceuticals Inc.[5]

Novel Therapeutic Target: Binge Eating Disorder (BED)

The most explored novel therapeutic application for this compound is in the treatment of moderate to severe Binge Eating Disorder (BED). The rationale for its use in BED is linked to the role of dopamine and norepinephrine in the brain's reward circuitry, which is implicated in the pathophysiology of this disorder.[6] By modulating these neurotransmitter systems, this compound is hypothesized to reduce the frequency of binge eating episodes and improve associated psychopathology.[7][8]

Proposed Signaling Pathway in Binge Eating Disorder

The following diagram illustrates the proposed mechanism by which this compound may alleviate symptoms of BED through its action on dopamine and norepinephrine signaling in reward-related brain regions.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Reward Pathway) This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits DA_vesicle Dopamine (Vesicle) DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine (Vesicle) NE_synapse Norepinephrine NE_vesicle->NE_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binds Reward_Signal Modulation of Reward Signaling DA_receptor->Reward_Signal NE_receptor->Reward_Signal Reduced Binge\nEating Behavior Reduced Binge Eating Behavior Reward_Signal->Reduced Binge\nEating Behavior start Start: Prepare Reagents prep_membranes Prepare cell membranes expressing human DAT start->prep_membranes prep_radioligand Prepare [3H]-WIN 35,428 (radioligand) solution start->prep_radioligand prep_compound Prepare serial dilutions of test compound (this compound) start->prep_compound incubation Incubate membranes, radioligand, and test compound (120 min at 4°C) prep_membranes->incubation prep_radioligand->incubation prep_compound->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Calculate IC50 and Ki values to determine binding affinity scintillation->analysis end End: Determine Binding Affinity analysis->end start Start: Subject Preparation baseline_scan Perform baseline PET scan with DAT radiotracer (e.g., [11C]PE2I) start->baseline_scan drug_admin Administer test compound (this compound) baseline_scan->drug_admin post_drug_scan Perform second PET scan with DAT radiotracer at a specified time post-drug administration drug_admin->post_drug_scan image_acq Acquire dynamic PET images post_drug_scan->image_acq image_analysis Analyze PET images to determine radioligand binding potential (BPND) in brain regions of interest (e.g., striatum) image_acq->image_analysis occupancy_calc Calculate DAT occupancy as the percentage reduction in BPND from baseline to post-drug scan image_analysis->occupancy_calc end End: Determine DAT Occupancy occupancy_calc->end

References

Pharmacodynamics of Dasotraline in Rodent Models of ADHD: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasotraline (also known as SEP-225289) is a novel monoamine reuptake inhibitor investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its pharmacodynamic profile is characterized by a preferential and potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT).[1][2] Preclinical studies in various rodent models of ADHD have been instrumental in elucidating its mechanism of action and therapeutic potential. This document provides a comprehensive technical overview of the pharmacodynamics of this compound, focusing on key quantitative data derived from rodent studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Pharmacodynamic Profile

This compound acts as a dual dopamine and norepinephrine reuptake inhibitor.[1] Its unique pharmacokinetic properties, including a slow absorption and long elimination half-life, result in stable plasma concentrations with once-daily dosing, which is believed to contribute to a sustained therapeutic effect over a 24-hour period.[3][4] The primary mechanism involves blocking DAT and NET, thereby increasing the extracellular concentrations of dopamine and norepinephrine in key brain regions associated with attention, executive function, and impulse control, such as the prefrontal cortex and striatum.[1][2]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from in vitro and in vivo rodent studies, providing a clear comparison of this compound's potency and selectivity.

Table 1: In Vitro Transporter Inhibition

TransporterAssay TypePotency (IC₅₀)Source
Human Dopamine Transporter (hDAT)Radiometric Functional Uptake Assay3 nM[2]
Human Norepinephrine Transporter (hNET)Radiometric Functional Uptake Assay4 nM[2]
Human Serotonin Transporter (hSERT)Radiometric Functional Uptake Assay15 nM[2]

Table 2: Ex Vivo Transporter Occupancy in Mice

TransporterParameter (Total Plasma Concentration)Value (ng/mL)Source
Dopamine Transporter (DAT)TO₅₀ (50% Transporter Occupancy)32[2]
Norepinephrine Transporter (NET)TO₅₀ (50% Transporter Occupancy)109[2]
Serotonin Transporter (SERT)TO₅₀ (50% Transporter Occupancy)276[2]

Table 3: In Vivo Neurochemical and Behavioral Effects in Rodents

Experiment TypeAnimal ModelBrain Region(s)Key FindingSource
MicrodialysisRatPrefrontal Cortex, StriatumSustained (>4 hours) increase in dopamine and norepinephrine concentrations.[2][2]
Delay Discounting TestRatNot ApplicableSignificantly increased the percentage of choices for a delayed reward, similar to methylphenidate.[5][5]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are outlined below to provide context for the presented data.

In Vitro Radiometric Functional Uptake Assay

This assay was employed to determine the in vitro potency of this compound in inhibiting human dopamine, norepinephrine, and serotonin transporters.

  • Cell Culture: Stably transfected human embryonic kidney (HEK293) cells expressing either hDAT, hNET, or hSERT are cultured to confluence.

  • Compound Incubation: Cells are pre-incubated for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 37°C) with varying concentrations of this compound or a vehicle control.

  • Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the cell suspension.

  • Uptake Reaction: The uptake reaction is allowed to proceed for a short period (e.g., 10 minutes).

  • Termination and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand. The radioactivity retained by the cells on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand uptake (IC₅₀) is calculated by fitting the data to a sigmoidal concentration-response curve.

Ex Vivo Transporter Occupancy Studies in Mice

This method was used to assess the in vivo target engagement of this compound at monoamine transporters in the mouse brain.

  • Drug Administration: Mice are administered various doses of this compound or a vehicle control via an appropriate route (e.g., oral gavage).

  • Time Course: At specific time points after dosing, animals are euthanized.

  • Brain Tissue Collection: Brain regions of interest (e.g., striatum for DAT, hypothalamus for NET, and frontal cortex for SERT) are rapidly dissected and homogenized.

  • Radioligand Binding: The brain homogenates are incubated with a specific radioligand that binds to the target transporter (e.g., [³H]WIN 35,428 for DAT). The incubation is performed in the presence and absence of a high concentration of a competing ligand to determine total and non-specific binding.

  • Quantification: The amount of specific radioligand binding is measured using scintillation counting.

  • Occupancy Calculation: Transporter occupancy is calculated as the percentage reduction in specific binding in the this compound-treated group compared to the vehicle-treated group. The plasma concentration of this compound required to produce 50% occupancy (TO₅₀) is then determined.[2]

In Vivo Microdialysis in Rats

This neurochemical technique was performed to measure extracellular levels of dopamine and norepinephrine in awake, freely moving rats.

  • Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest, such as the prefrontal cortex or striatum. Animals are allowed to recover from surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • This compound Administration: this compound is administered (e.g., via intraperitoneal injection), and dialysate collection continues for several hours.

  • Neurotransmitter Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels post-drug administration are expressed as a percentage of the average baseline concentration.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanism of action and typical experimental workflows.

dasotraline_moa cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicles (DA/NE) dat_net DAT / NET Transporter synaptic_cleft Synaptic Cleft (Increased DA/NE) dat_net->synaptic_cleft Reuptake This compound This compound This compound->dat_net receptors DA/NE Receptors synaptic_cleft->receptors Binding & Signaling

Caption: Mechanism of action of this compound at the neuronal synapse.

behavioral_workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis animal_model Select Rodent Model (e.g., SHR, WKY rats) habituation Habituation to Test Environment animal_model->habituation dosing Administer this compound or Vehicle (Control) habituation->dosing behavioral_assay Conduct Behavioral Assay (e.g., Locomotor Activity, Delay Discounting) dosing->behavioral_assay data_collection Automated Data Collection (e.g., video tracking) behavioral_assay->data_collection stat_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->stat_analysis

Caption: Workflow for a typical in vivo rodent behavioral study.

microdialysis_workflow surgery Stereotaxic Surgery: Implant Guide Cannula recovery Post-Surgical Recovery (Several Days) surgery->recovery probe Insert Microdialysis Probe & Perfuse with aCSF recovery->probe baseline Collect Baseline Dialysate Samples probe->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin post_drug Collect Post-Treatment Dialysate Samples drug_admin->post_drug analysis Analyze Samples via HPLC-ED post_drug->analysis quantify Quantify Neurotransmitter Concentrations analysis->quantify

Caption: Experimental workflow for an in vivo microdialysis study.

References

Methodological & Application

Application Notes and Protocols for Microdialysis Studies with Dasotraline Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasotraline is a novel triple reuptake inhibitor that blocks the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), with higher potency for DAT and NET over SERT.[1][2][3] This pharmacological profile suggests its potential therapeutic utility in disorders where these neurotransmitter systems are implicated. In vivo microdialysis in rats is a powerful technique to study the effects of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions, providing crucial information about its pharmacokinetic and pharmacodynamic properties in the central nervous system. Preclinical studies in rats have shown that this compound produces sustained increases in extracellular dopamine and norepinephrine concentrations in key brain areas like the prefrontal cortex and striatum.[3]

These application notes provide a detailed protocol for conducting microdialysis studies in rats to assess the impact of this compound administration on monoamine neurotransmitter levels.

Data Presentation

The following tables summarize hypothetical quantitative data from a microdialysis study investigating the effects of this compound on extracellular neurotransmitter concentrations in the rat prefrontal cortex and striatum. These values are illustrative and based on the known pharmacology of this compound as a potent dopamine and norepinephrine reuptake inhibitor.

Table 1: Effect of this compound on Extracellular Dopamine, Norepinephrine, and Serotonin Levels in the Prefrontal Cortex of Rats

Treatment GroupDopamine (% Baseline ± SEM)Norepinephrine (% Baseline ± SEM)Serotonin (% Baseline ± SEM)
Vehicle (Saline)105 ± 8110 ± 12102 ± 7
This compound (1 mg/kg)180 ± 15250 ± 20130 ± 10
This compound (3 mg/kg)280 ± 25 450 ± 30160 ± 15*
This compound (10 mg/kg)450 ± 35 600 ± 40200 ± 20**

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are expressed as the maximum percentage increase from baseline following subcutaneous administration.

Table 2: Effect of this compound on Extracellular Dopamine, Norepinephrine, and Serotonin Levels in the Striatum of Rats

Treatment GroupDopamine (% Baseline ± SEM)Norepinephrine (% Baseline ± SEM)Serotonin (% Baseline ± SEM)
Vehicle (Saline)102 ± 6108 ± 10105 ± 9
This compound (1 mg/kg)250 ± 20150 ± 12120 ± 8
This compound (3 mg/kg)400 ± 30**200 ± 18140 ± 12
This compound (10 mg/kg)650 ± 45***280 ± 25**170 ± 15*

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are expressed as the maximum percentage increase from baseline following subcutaneous administration.

Experimental Protocols

Animals

Male Sprague-Dawley rats (250-300 g) are typically used for these studies. Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Stereotaxic Surgery and Microdialysis Probe Implantation
  • Anesthetize the rat with isoflurane (1-3% in oxygen) or a ketamine/xylazine mixture.

  • Place the animal in a stereotaxic frame.

  • Implant a guide cannula (e.g., CMA 12) targeting the desired brain region.

    • Prefrontal Cortex (PFC): AP: +3.2 mm, ML: ±0.6 mm, DV: -2.5 mm from bregma.

    • Striatum (STR): AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma.

  • Secure the guide cannula to the skull with dental cement and anchor screws.

  • Allow the animals to recover for at least 48-72 hours post-surgery.

Microdialysis Procedure
  • On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

  • Connect the probe inlet to a microsyringe pump and perfuse with artificial cerebrospinal fluid (aCSF; composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂) at a constant flow rate of 1-2 µL/min.

  • Allow a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer this compound (e.g., 1, 3, or 10 mg/kg, s.c. or i.p.) or vehicle. This compound can be dissolved in a vehicle such as saline or a small percentage of a solubilizing agent like Tween 80.

  • Continue collecting dialysate samples every 20 minutes for at least 4-6 hours post-administration.

  • Store collected samples at -80°C until analysis.

Neurochemical Analysis by HPLC-ECD
  • Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Exemplary HPLC-ECD Parameters:

    • Column: C18 reverse-phase column (e.g., 150 x 3.2 mm, 3 µm).

    • Mobile Phase: A mixture of sodium phosphate buffer, EDTA, an ion-pairing agent (e.g., octanesulfonic acid), and methanol, adjusted to an acidic pH.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detector: Electrochemical detector with a glassy carbon working electrode. Set the potential to an optimal voltage for the oxidation of monoamines (e.g., +0.65 V).

  • Quantify the neurotransmitter concentrations by comparing the peak areas in the samples to those of external standards.

Data Analysis
  • Calculate the basal concentration of each neurotransmitter for each animal by averaging the values from the three samples collected immediately before drug administration.

  • Express the post-administration data as a percentage of the mean baseline value.

  • Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with repeated measures, followed by post-hoc tests to compare treatment groups at different time points.

Mandatory Visualization

Signaling Pathway of this compound

dasotraline_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibits net Norepinephrine Transporter (NET) This compound->net Inhibits sert Serotonin Transporter (SERT) This compound->sert Inhibits (weaker) da_reuptake Dopamine Reuptake da Dopamine dat->da Blocks Reuptake ne_reuptake Norepinephrine Reuptake ne Norepinephrine net->ne Blocks Reuptake se_reuptake Serotonin Reuptake se Serotonin sert->se Blocks Reuptake increase_da Increased Concentration increase_ne Increased Concentration increase_se Increased Concentration

Caption: this compound's mechanism of action.

Experimental Workflow for Microdialysis Study

microdialysis_workflow cluster_setup Experimental Setup cluster_experiment Microdialysis Experiment cluster_analysis Data Analysis arrow arrow A Animal Acclimation & Stereotaxic Surgery B Post-Surgery Recovery (48-72 hours) A->B C Probe Insertion & System Equilibration (2 hours) B->C D Baseline Sample Collection (3 x 20 min) C->D E This compound/Vehicle Administration (s.c. or i.p.) D->E F Post-Administration Sample Collection (4-6 hours) E->F G Sample Analysis by HPLC-ECD F->G H Data Quantification & Normalization (% of Baseline) G->H I Statistical Analysis (e.g., ANOVA) H->I

Caption: Workflow for a rat microdialysis study.

References

Application Notes and Protocols: Utilizing Dasotraline in Murine Behavioral Assays for Impulsivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dasotraline is a novel compound that acts as a potent inhibitor of dopamine transporters (DAT) and norepinephrine transporters (NET), with a weaker affinity for the serotonin transporter (SERT).[1][2] This dual mechanism of action suggests its potential utility in modulating cognitive functions, including impulsivity, which is often associated with dysregulation in catecholaminergic systems. Preclinical studies in rats have indicated that this compound can reduce impulsive choice in a manner similar to methylphenidate.[1] Furthermore, clinical trials for Attention-Deficit/Hyperactivity Disorder (ADHD) have shown that this compound can significantly reduce symptoms of hyperactivity and impulsivity.[3] These findings support the investigation of this compound in murine models to dissect the neurobiological underpinnings of impulsivity and to screen its therapeutic potential.

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on impulsivity in mice using established behavioral paradigms.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake.[4] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling. Understanding its potency and selectivity is crucial for designing and interpreting behavioral studies.

Data Presentation: In Vitro and Ex Vivo Pharmacology of this compound

ParameterTransporterValueSpecies/SystemReference
IC₅₀ hDAT (Dopamine)3 nMHuman (in vitro)[1][2]
hNET (Norepinephrine)4 nMHuman (in vitro)[1][2]
hSERT (Serotonin)15 nMHuman (in vitro)[1][2]
TO₅₀ (50% Occupancy) DAT (Dopamine)32 ng/ml (plasma conc.)Mouse (ex vivo)[2]
NET (Norepinephrine)109 ng/ml (plasma conc.)Mouse (ex vivo)[2]
SERT (Serotonin)276 ng/ml (plasma conc.)Mouse (ex vivo)[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound and its application in a typical behavioral assay, the following diagrams are provided.

dasotraline_mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA DA DA_Vesicle->DA NE_Vesicle Norepinephrine Vesicles NE NE NE_Vesicle->NE DAT DAT NET NET DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binding This compound This compound This compound->DAT Blocks This compound->NET Blocks

Caption: this compound blocks DAT and NET, increasing synaptic DA and NE.

experimental_workflow cluster_setup Phase 1: Preparation cluster_training Phase 2: Behavioral Training cluster_testing Phase 3: Drug Testing cluster_analysis Phase 4: Data Analysis A Animal Acclimation & Food Restriction B Habituation to Operant Chamber A->B C Magazine Training B->C D Task-Specific Training (e.g., 5-CSRTT Stages) C->D E Achievement of Stable Baseline Performance D->E F This compound or Vehicle Administration (i.p., p.o.) E->F Crossover or Between-Subjects Design G Behavioral Assay (e.g., 5-CSRTT Session) F->G H Data Collection (e.g., Premature Responses) G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I

Caption: Workflow for testing this compound in a mouse behavioral assay.

Experimental Protocols for Impulsivity Assays

Impulsivity is a multifaceted construct, broadly divided into impulsive action (poor response inhibition) and impulsive choice (difficulty in delaying gratification). It is recommended to assess this compound's effects on both domains.

Assay for Impulsive Action: 5-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT primarily measures sustained attention and impulsive action (motor impulsivity) through the quantification of premature responses.[5][6]

Objective: To determine if this compound reduces premature responding in mice.

Apparatus: An operant conditioning chamber with five nose-poke apertures arranged on a curved wall, a food magazine on the opposite wall for reward delivery, and a house light.[5][7]

Methodology:

  • Habituation and Pre-training:

    • Mice are typically food-restricted to 85-90% of their free-feeding body weight to ensure motivation. Water is available ad libitum in the home cage.

    • Magazine Training: Mice learn to associate the food magazine with reward delivery (e.g., sucrose solution or food pellet).[8]

    • Initial Training: A light stimulus is presented in one of the five apertures for an extended duration (e.g., 30 seconds). A nose poke in the correct aperture results in a reward. This phase trains the basic response.[5]

  • Training Stages:

    • Gradually decrease the stimulus duration (e.g., from 16s down to 2s, 1s, or 0.5s) and the limited hold period (time to respond after stimulus offset).[9]

    • Introduce a fixed inter-trial interval (ITI) of 5 seconds. A nose poke during the ITI is recorded as a premature response and results in a time-out period (e.g., 5 seconds with the house light off) before the next trial begins.[5][10]

    • A session typically consists of 90-100 trials or lasts for 30 minutes.[5]

    • Mice are considered trained when they achieve a stable baseline of >80% accuracy and <20% omissions.

  • Pharmacological Testing:

    • Once a stable baseline is achieved, administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally or orally) or vehicle 30-60 minutes before the test session.

    • A within-subjects (crossover) design is recommended, where each mouse receives all drug doses and vehicle in a counterbalanced order.

    • Impulsivity Challenge: To increase premature responding and avoid floor effects, the ITI can be made variable (vITI) or longer on test days.[8]

Data Collection and Analysis:

Primary Dependent VariableDefinitionInterpretation
Premature Responses Number of nose pokes during the ITI.A primary measure of impulsive action.
Accuracy (%) (Correct responses / (Correct + Incorrect responses)) * 100A measure of sustained attention.
Omissions (%) (Number of trials with no response / Total trials) * 100A measure of inattention or motivation.
Correct Response Latency Time from stimulus presentation to a correct nose poke.A measure of processing speed.
Reward Collection Latency Time from reward delivery to entry into the magazine.A measure of motivation.
Assay for Impulsive Choice: Delay Discounting Task (DDT)

The DDT assesses the preference for a small, immediate reward over a larger, delayed reward, a measure of impulsive choice.[11][12] An increased preference for the immediate reward is indicative of higher impulsivity.

Objective: To determine if this compound increases the preference for a larger, delayed reward.

Apparatus: An operant chamber with two response levers or nose-poke apertures and a central food/liquid dispenser.

Methodology:

  • Pre-training:

    • Mice are food- or water-restricted to motivate responding.

    • Mice are trained to press both levers (or use both apertures) to receive a reward.

  • Task Procedure (Adjusting Amount): [11]

    • Each trial begins with the illumination of a central light, prompting an initiating response.

    • Following initiation, two side levers/apertures are presented.

    • One lever is designated the "small, immediate reward" lever (e.g., 10 µl of sucrose).

    • The other is the "large, delayed reward" lever (e.g., 40 µl of sucrose).

    • Initially, the delay to the large reward is 0 seconds. The delay is then systematically increased across blocks of trials or sessions (e.g., 0, 2, 4, 8, 12 seconds).[13]

    • The primary dependent variable is the point at which the mouse chooses both options equally (the indifference point ), which reflects the subjective value of the delayed reward.[11]

  • Pharmacological Testing:

    • After establishing stable discounting curves, administer this compound or vehicle prior to the session.

    • Assess how the drug alters the choice preference at different delays. A reduction in impulsivity would be indicated by a shift in preference towards the larger, delayed reward.

Data Collection and Analysis:

Primary Dependent VariableDefinitionInterpretation
Choice Preference (%) Percentage of trials where the large, delayed reward was chosen at each delay.Direct measure of choice behavior.
Indifference Point (k-value) Derived from fitting choice data to a hyperbolic decay model.A higher k-value indicates steeper discounting and greater impulsivity.
Response Latency Time to make a choice after lever/aperture presentation.Measure of decision time.
Assay for Response Inhibition: Go/No-Go Task

This task measures the ability to inhibit a prepotent motor response in the presence of a "No-Go" stimulus.[14]

Objective: To determine if this compound improves response inhibition, as measured by a reduction in responses during No-Go trials.

Apparatus: An operant chamber with a stimulus light/tone generator, a response mechanism (e.g., nose poke), and a reward dispenser.

Methodology:

  • Training:

    • Mice are first trained on "Go" trials: in response to a specific cue (e.g., a steady light or a 6-kHz tone), the mouse must perform an action (e.g., nose poke) to receive a reward.[14][15]

    • "No-Go" trials are then introduced. In response to a different cue (e.g., a flashing light or a 2.9-kHz tone), the mouse must withhold the action for a set period to receive a reward (or avoid punishment).[14]

    • Trials are presented in a semi-random order, with "Go" trials typically being more frequent (e.g., 70-80%) to establish a prepotent response tendency.

  • Pharmacological Testing:

    • Once mice demonstrate stable performance (e.g., >80% correct on Go trials and >70% correct withholding on No-Go trials), this compound or vehicle is administered.

    • The effect of the drug on the number of false alarms is the primary measure of interest.

Data Collection and Analysis:

Primary Dependent VariableDefinitionInterpretation
False Alarms (%) Percentage of No-Go trials in which the mouse incorrectly made a response.A measure of failed response inhibition.
Hit Rate (%) Percentage of Go trials in which the mouse correctly responded.A measure of attention and motivation.
Response Latency (Go trials) Time from Go cue presentation to the correct response.A measure of processing speed.

References

Application Notes and Protocols: Determination of Dasotraline's IC50 on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline ((1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine) is a novel triple reuptake inhibitor that demonstrates high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking the reuptake of these key neurotransmitters in the synaptic cleft, this compound effectively increases their extracellular concentrations, thereby modulating neurotransmission. The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a compound at its target sites. This document provides detailed protocols for in vitro assays to determine the IC50 values of this compound for DAT, NET, and SERT using radioligand uptake inhibition assays in transfected human embryonic kidney (HEK293) cells.

Data Presentation

The inhibitory potency of this compound on the human dopamine, norepinephrine, and serotonin transporters was evaluated through in vitro radiometric functional uptake studies. The resulting IC50 values are summarized in the table below.

TransporterThis compound IC50 (nM)Reference
Dopamine Transporter (hDAT)3[1][2]
Norepinephrine Transporter (hNET)4[1][2]
Serotonin Transporter (hSERT)15[1][2]

Mandatory Visualization

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) monoamine_pool Cytosolic Monoamines release Release monoamine_pool->release Exocytosis transporter Monoamine Transporter (DAT, NET, or SERT) transporter->monoamine_pool Reuptake synaptic_cleft Extracellular Monoamines receptor Postsynaptic Receptors synaptic_cleft->receptor Binding This compound This compound This compound->transporter Inhibition signal Signal Transduction receptor->signal

Caption: Mechanism of this compound at the synapse.

ic50_workflow start Start: Cell Culture (HEK293 cells expressing hDAT, hNET, or hSERT) plate_cells Plate cells in 96-well plates start->plate_cells preincubation Pre-incubate with varying concentrations of this compound plate_cells->preincubation add_radioligand Add radiolabeled substrate ([3H]DA, [3H]NE, or [3H]5-HT) preincubation->add_radioligand incubation Incubate to allow substrate uptake add_radioligand->incubation stop_reaction Stop uptake by rapid washing with ice-cold buffer incubation->stop_reaction cell_lysis Lyse cells stop_reaction->cell_lysis scintillation Add scintillation cocktail and measure radioactivity cell_lysis->scintillation data_analysis Data Analysis: Plot % inhibition vs. [this compound] and determine IC50 scintillation->data_analysis end End: IC50 Value data_analysis->end

Caption: Experimental workflow for IC50 determination.

Experimental Protocols

The following are representative protocols for determining the IC50 values of this compound for the human dopamine, norepinephrine, and serotonin transporters using a radioligand uptake inhibition assay. These protocols are based on standard methodologies employed in the field.

General Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Radiolabeled Substrates:

    • [³H]Dopamine ([³H]DA) for DAT assay.

    • [³H]Norepinephrine ([³H]NE) for NET assay.

    • [³H]Serotonin ([³H]5-HT) for SERT assay.

  • Test Compound: this compound hydrochloride dissolved in an appropriate vehicle (e.g., DMSO) to prepare stock solutions.

  • Reference Inhibitors (for defining non-specific uptake):

    • GBR-12909 or cocaine for DAT.

    • Desipramine or nisoxetine for NET.

    • Fluoxetine or imipramine for SERT.

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Microplate scintillation counter.

Protocol 1: Dopamine Transporter (DAT) Uptake Inhibition Assay
  • Cell Culture and Plating:

    • Culture HEK293-hDAT cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells and seed them into a 96-well plate at a density of 4 x 10⁴ cells per well.

    • Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of pre-warmed KRH buffer.

    • Prepare serial dilutions of this compound in KRH buffer.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells. For determination of non-specific uptake, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

    • Pre-incubate the plate for 10-20 minutes at room temperature.

    • Initiate the uptake reaction by adding 50 µL of KRH buffer containing [³H]Dopamine to achieve a final concentration of approximately 10-20 nM.

    • Incubate for 5-10 minutes at room temperature.

    • Terminate the assay by rapidly aspirating the buffer and washing the cells three times with 150 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% SDS to each well and incubate for 30 minutes.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (vehicle-treated) wells after subtracting the non-specific uptake.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Norepinephrine Transporter (NET) Uptake Inhibition Assay
  • Cell Culture and Plating:

    • Follow the same procedure as for the DAT assay, using HEK293-hNET cells.

  • Assay Procedure:

    • The assay procedure is similar to the DAT assay with the following modifications:

      • Radiolabeled Substrate: Use [³H]Norepinephrine at a final concentration of approximately 10-20 nM.

      • Reference Inhibitor: Use a high concentration of a known NET inhibitor (e.g., 10 µM desipramine) to determine non-specific uptake.

      • Incubation Time: Incubate for 10-15 minutes at room temperature.

  • Data Analysis:

    • Follow the same data analysis procedure as for the DAT assay to determine the IC50 of this compound for NET.

Protocol 3: Serotonin Transporter (SERT) Uptake Inhibition Assay
  • Cell Culture and Plating:

    • Follow the same procedure as for the DAT assay, using HEK293-hSERT cells.

  • Assay Procedure:

    • The assay procedure is similar to the DAT assay with the following modifications:

      • Radiolabeled Substrate: Use [³H]Serotonin at a final concentration of approximately 5-10 nM.

      • Reference Inhibitor: Use a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to determine non-specific uptake.

      • Incubation Time: Incubate for 10-15 minutes at room temperature.

  • Data Analysis:

    • Follow the same data analysis procedure as for the DAT assay to determine the IC50 of this compound for SERT.

References

Application Notes and Protocols for SPECT Imaging of Dasotraline Transporter Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline is a novel dopamine (DA) and norepinephrine (NE) reuptake inhibitor that has been investigated for the treatment of various neuropsychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder.[1][2][3][4] Its therapeutic effects are mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][2] Understanding the in vivo occupancy of these transporters by this compound is crucial for optimizing dosing strategies and elucidating its mechanism of action. Single-Photon Emission Computed Tomography (SPECT) is a valuable molecular imaging technique that enables the quantification of transporter occupancy in the living brain.[5]

These application notes provide a detailed protocol for utilizing SPECT imaging to measure DAT and SERT occupancy following the administration of this compound.

Rationale for Transporter Occupancy Studies

The therapeutic efficacy of many psychotropic drugs is directly related to their ability to engage with their molecular targets in the brain. Transporter occupancy studies provide a quantitative measure of this engagement, helping to:

  • Establish a relationship between drug dosage, plasma concentration, and the extent of transporter blockade.

  • Determine the optimal dose range for achieving therapeutic effects while minimizing potential side effects.

  • Compare the in vivo potency of different compounds.

  • Investigate the neurochemical basis of clinical response and non-response.

For this compound, which exhibits a unique pharmacokinetic profile with a long half-life, SPECT imaging can provide critical insights into the sustained transporter occupancy achieved with once-daily dosing.[3][4]

Quantitative Data Summary

The following tables summarize the known in vitro binding affinities and in vivo transporter occupancy data for this compound.

Table 1: In Vitro Transporter Inhibition Profile of this compound

TransporterInhibition Constant (IC50)
Dopamine Transporter (DAT)3 nM
Norepinephrine Transporter (NET)4 nM
Serotonin Transporter (SERT)15 nM

(Data sourced from Sunovion, 2014, as cited in literature)[1]

Table 2: this compound Dopamine Transporter (DAT) Occupancy Data from PET Studies

This compound DoseMean Plasma Concentration (ng/mL)Mean DAT Occupancy (%)
4 mg/day656
8 mg/day1871
0.1 mg/kg (i.v. in rhesus monkey)N/A54
0.2 mg/kg (i.v. in rhesus monkey)N/A68

(Data from human and non-human primate PET studies)[1][6][7]

Note: While this compound is a weaker inhibitor of SERT, specific in vivo SERT occupancy data from human studies is not as readily available in the public domain. The provided protocol allows for the investigation of SERT occupancy.

Experimental Protocols

This section details the methodology for conducting a SPECT study to determine this compound's occupancy of DAT and SERT.

Protocol 1: Measurement of Dopamine Transporter (DAT) Occupancy

1. Subject Selection:

  • Recruit healthy volunteers or patients diagnosed with a relevant disorder (e.g., ADHD).

  • Obtain informed consent.

  • Perform a thorough medical and psychiatric screening to exclude contraindications for the study medication or SPECT imaging.

  • Urine drug screens should be conducted to ensure subjects are free from substances that may interfere with DAT binding.

2. Study Design:

  • A within-subject, baseline vs. post-dosing design is recommended.

  • Baseline Scan: Perform a SPECT scan prior to this compound administration to determine baseline DAT availability.

  • Drug Administration: Administer a single or multiple doses of this compound. For multiple dosing, allow sufficient time for the drug to reach steady-state plasma concentrations (approximately 10 days).[3]

  • Post-Dosing Scan: Perform a second SPECT scan at the time of anticipated peak plasma concentration or during steady-state.

3. Radioligand Selection and Preparation:

  • Radioligand: [¹²³I]FP-CIT (Ioflupane) or [¹²³I]β-CIT are suitable and widely used SPECT radioligands for imaging DAT.[8]

  • Dose: Administer a sterile, pyrogen-free intravenous injection of the radioligand (typically 111-185 MBq).

  • Quality Control: Ensure the radiochemical purity of the radioligand meets established standards before injection.

4. SPECT Imaging Procedure:

  • Thyroid Blockade: Administer a thyroid-blocking agent (e.g., potassium iodide or Lugol's solution) prior to radioligand injection to minimize thyroid uptake of free radioiodine.

  • Image Acquisition:

    • Position the subject's head comfortably in the SPECT scanner's head holder to minimize motion.

    • Begin image acquisition 3-4 hours post-injection of [¹²³I]FP-CIT.

    • Use a high-resolution, multi-headed SPECT camera equipped with fan-beam or parallel-hole collimators.

    • Acquire data over 360° (e.g., 120 projections, 30-40 seconds per projection) into a 128x128 matrix.

  • Image Reconstruction:

    • Reconstruct the raw projection data using an iterative reconstruction algorithm (e.g., OSEM) with correction for attenuation and scatter.

5. Data Analysis:

  • Region of Interest (ROI) Definition:

    • Co-register the SPECT images to a T1-weighted MRI scan for anatomical guidance.

    • Define ROIs for the striatum (caudate and putamen) as the target region and the cerebellum or occipital cortex as the reference region (lacking significant DAT).

  • Quantification of DAT Binding:

    • Calculate the specific binding ratio (SBR) or binding potential (BP_ND) using the following formula:

      • SBR = (Activity in Target ROI - Activity in Reference ROI) / Activity in Reference ROI

  • Calculation of DAT Occupancy:

    • Calculate the percentage of DAT occupancy using the SBR values from the baseline and post-dosing scans:

      • % Occupancy = [(SBR_baseline - SBR_post-dosing) / SBR_baseline] * 100

Protocol 2: Measurement of Serotonin Transporter (SERT) Occupancy

1. Subject Selection and Study Design:

  • Follow the same procedures as outlined in Protocol 1.

2. Radioligand Selection and Preparation:

  • Radioligand: [¹²³I]ADAM is a suitable SPECT radioligand with high affinity and selectivity for SERT.[9]

  • Dose and Quality Control: Follow similar procedures as for the DAT radioligand.

3. SPECT Imaging Procedure:

  • Thyroid Blockade: Administer a thyroid-blocking agent.

  • Image Acquisition:

    • Begin image acquisition approximately 4-6 hours post-injection of [¹²³I]ADAM.

    • Acquisition parameters should be similar to those used for DAT imaging.

  • Image Reconstruction:

    • Use appropriate reconstruction algorithms with corrections.

4. Data Analysis:

  • Region of Interest (ROI) Definition:

    • Define ROIs for the midbrain/thalamus as the target region and the cerebellum as the reference region.

  • Quantification of SERT Binding and Occupancy Calculation:

    • Calculate the specific binding ratio (SBR) and percentage of SERT occupancy using the same formulas as described for DAT.

Visualizations

Dasotraline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA NE Norepinephrine DA->NE VMAT2 VMAT2 DA->VMAT2 Storage NE->VMAT2 Storage TRP Tryptophan SER Serotonin TRP->SER SER->VMAT2 Storage Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packaging DA_synapse Synaptic_Vesicle->DA_synapse Release NE_synapse Synaptic_Vesicle->NE_synapse SER_synapse Synaptic_Vesicle->SER_synapse DA_R Dopamine Receptors NE_R Norepinephrine Receptors SER_R Serotonin Receptors DAT DAT NET NET SERT SERT This compound This compound This compound->DAT Inhibition (High Potency) This compound->NET Inhibition (High Potency) This compound->SERT Inhibition (Lower Potency) DA_synapse->DA_R DA_synapse->DAT Reuptake NE_synapse->NE_R NE_synapse->NET SER_synapse->SER_R SER_synapse->SERT

Caption: this compound's primary mechanism of action.

SPECT_Occupancy_Workflow cluster_preparation Study Preparation cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment & Informed Consent Screening Medical & Psychiatric Screening Subject_Recruitment->Screening Baseline_Scan Baseline SPECT Scan (No Drug) Screening->Baseline_Scan Drug_Admin This compound Administration Baseline_Scan->Drug_Admin Post_Dosing_Scan Post-Dosing SPECT Scan Drug_Admin->Post_Dosing_Scan Image_Recon Image Reconstruction (OSEM) Post_Dosing_Scan->Image_Recon ROI_Analysis ROI Analysis (Striatum/Midbrain & Cerebellum) Image_Recon->ROI_Analysis SBR_Calc SBR Calculation ROI_Analysis->SBR_Calc Occupancy_Calc Occupancy Calculation (%) SBR_Calc->Occupancy_Calc

Caption: Experimental workflow for SPECT transporter occupancy.

Logical_Relationship Dose This compound Dose Plasma_Conc Plasma Concentration Dose->Plasma_Conc Pharmacokinetics Occupancy Transporter Occupancy (%) Plasma_Conc->Occupancy Target Engagement Clinical_Effect Clinical Effect (e.g., ADHD Symptom Reduction) Occupancy->Clinical_Effect Pharmacodynamics

Caption: Relationship between dose, occupancy, and effect.

References

Application Note and Protocol: Development of a Stability-Indicating Assay for Dasotraline Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder.[1] Its chemical designation is (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, and it is a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline.[2] The development of a stability-indicating assay method (SIAM) is a critical step in the pharmaceutical development process to ensure the identity, purity, potency, and safety of the drug product throughout its shelf life.[] This document provides a detailed protocol for the development and validation of a stability-indicating HPLC method for this compound formulations, in accordance with the International Council for Harmonisation (ICH) guidelines.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[] Forced degradation studies are an integral part of developing such a method, as they help to identify potential degradation pathways and demonstrate the specificity of the analytical method.[2][4] Based on the structural similarity of this compound to sertraline, which is known to be susceptible to oxidative and photolytic degradation, this protocol will focus on these stress conditions in addition to standard hydrolytic and thermal stress.[5]

Experimental Protocols

Forced Degradation (Stress) Studies

The objective of forced degradation studies is to intentionally degrade the this compound drug substance and drug product to generate potential degradation products. These studies are essential for developing and validating a stability-indicating method.[2][4] An appropriate level of degradation is generally considered to be in the range of 5-20%.

2.1.1. Preparation of Samples:

Prepare stock solutions of this compound drug substance and solutions of the drug product in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2.1.2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid drug substance and drug product in a hot air oven maintained at 105°C for 48 hours. Also, heat a solution of the drug substance at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance, drug product, and a solution of the drug substance to UV light (254 nm) and visible light in a photostability chamber for a period sufficient to observe degradation, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

2.1.3. Sample Analysis:

Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

HPLC Method Development

The goal is to develop a reversed-phase HPLC (RP-HPLC) method that can separate this compound from its degradation products with adequate resolution.

2.2.1. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH adjusted to 3.0) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.

    • Gradient Program (Example):

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Gradient to 30% A, 70% B

      • 25-30 min: Gradient to 90% A, 10% B

      • 30-35 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV scan, likely around 230-280 nm).

  • Injection Volume: 10 µL

2.2.2. Method Optimization:

Optimize the chromatographic conditions by adjusting the mobile phase composition, gradient slope, pH of the aqueous phase, column type, and temperature to achieve:

  • Good resolution (Rs > 2) between this compound and all degradation peaks.

  • Symmetrical peak shape for this compound (tailing factor < 1.5).

  • A reasonable run time.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

2.3.1. Specificity:

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Analyze blank samples (placebo), placebo spiked with this compound, and the stressed samples.

  • Acceptance Criteria: The chromatograms should show no interfering peaks at the retention time of this compound in the blank and placebo samples. The this compound peak should be well-resolved from all degradation product peaks in the stressed samples. Peak purity analysis of the this compound peak in the stressed samples should be performed using a photodiode array (PDA) detector.

2.3.2. Linearity:

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five standard solutions of this compound over a concentration range of 50% to 150% of the target assay concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

2.3.3. Range:

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • The range will be determined based on the linearity, accuracy, and precision studies.

2.3.4. Accuracy:

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

2.3.5. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst Precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

2.3.6. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

2.3.7. Robustness:

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Introduce small variations in the method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Data Presentation

Forced Degradation Study Results
Stress Condition% Degradation of this compoundNumber of Degradation ProductsRRT of Major Degradants
0.1 N HCl, 60°C, 24hDataDataData
0.1 N NaOH, 60°C, 24hDataDataData
3% H₂O₂, RT, 24hDataDataData
Thermal (Solid), 105°C, 48hDataDataData
Thermal (Solution), 60°C, 48hDataDataData
Photolytic (UV/Vis)DataDataData

RRT: Relative Retention Time

HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaObserved Results
Specificity No interference at the retention time of this compound. Peak purity index > 0.999.Data
Linearity (r²) ≥ 0.999Data
Range (µg/mL) -Data
Accuracy (% Recovery) 98.0 - 102.0%Data
Precision (RSD %)
- Repeatability≤ 2.0%Data
- Intermediate Precision≤ 2.0%Data
LOD (µg/mL) -Data
LOQ (µg/mL) -Data
Robustness System suitability parameters within limits.Data

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_validation Validation Parameters prep_ds This compound Drug Substance acid Acid Hydrolysis prep_ds->acid base Base Hydrolysis prep_ds->base oxidation Oxidation prep_ds->oxidation thermal Thermal prep_ds->thermal photo Photolysis prep_ds->photo prep_dp This compound Drug Product prep_dp->acid prep_dp->base prep_dp->oxidation prep_dp->thermal prep_dp->photo method_dev Method Development acid->method_dev base->method_dev oxidation->method_dev thermal->method_dev photo->method_dev method_val Method Validation method_dev->method_val spec Specificity method_val->spec lin Linearity method_val->lin acc Accuracy method_val->acc prec Precision method_val->prec lod_loq LOD/LOQ method_val->lod_loq robust Robustness method_val->robust report Stability-Indicating Assay Method Report spec->report lin->report acc->report prec->report lod_loq->report robust->report

Caption: Workflow for the development of a stability-indicating assay.

degradation_pathway This compound This compound (C16H15Cl2N) oxidative_stress Oxidative Stress (e.g., H₂O₂) This compound->oxidative_stress photolytic_stress Photolytic Stress (UV/Vis Light) This compound->photolytic_stress deg_prod_ox Oxidative Degradation Products (Hypothetical) - N-oxide - Hydroxylated derivatives oxidative_stress->deg_prod_ox deg_prod_photo Photolytic Degradation Products (Hypothetical) - Dehalogenated derivatives - Ring cleavage products photolytic_stress->deg_prod_photo

Caption: Hypothetical degradation pathways of this compound.

validation_relationships siam Stability-Indicating Assay Method specificity Specificity siam->specificity linearity Linearity siam->linearity accuracy Accuracy siam->accuracy precision Precision siam->precision range Range linearity->range lod LOD linearity->lod loq LOQ linearity->loq accuracy->range precision->range

References

Application Notes and Protocols for Studying Dasotraline's Cellular Effects in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for investigating the cellular and molecular effects of Dasotraline, a dopamine (DA) and norepinephrine (NE) reuptake inhibitor.[1][2][3][4][5] This document includes detailed protocols for relevant in vitro assays, data presentation guidelines, and visualizations of key pathways and workflows to facilitate the study of this compound's pharmacological profile.

Introduction

This compound is a novel therapeutic agent that functions as a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), with a weaker inhibitory effect on the serotonin transporter (SERT).[1][2][3] Its unique pharmacokinetic profile, characterized by slow absorption and a long elimination half-life, supports stable plasma concentrations, making it a subject of interest for treating conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[1][4][5] Understanding the cellular and molecular mechanisms of this compound is crucial for its continued development and potential therapeutic applications. In vitro cell culture models provide a controlled environment to dissect its specific effects on monoamine transporter function and downstream signaling pathways.

This document outlines the use of specific cell lines and assays to characterize the cellular effects of this compound. The provided protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data for pharmacological profiling and mechanistic studies.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining relevant and translatable data. Both recombinant cell lines overexpressing specific transporters and neuronal cell lines with endogenous expression are valuable tools.

Recombinant Cell Lines:

  • HEK293-hDAT, HEK293-hNET, HEK293-hSERT: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are ideal for studying the direct inhibitory effects of this compound on each specific transporter in a controlled system.[6][7] These cell lines are readily available from commercial vendors and provide a high level of transporter expression, leading to robust assay signals.[6][7]

Neuronal Cell Lines:

  • SH-SY5Y: This human neuroblastoma cell line endogenously expresses DAT and NET, making it a suitable model for studying this compound's effects in a more neuron-like context.[8] Differentiation of SH-SY5Y cells can further enhance their dopaminergic and noradrenergic characteristics.

  • N27 and N27-A: The N27 cell line, derived from rat mesencephalic dopaminergic neurons, and its subclone N27-A, which has higher DAT expression, are excellent models for investigating this compound's impact on dopamine uptake and metabolism in a dopaminergic neuronal background.[9][10][11]

  • SK-N-BE(2)C: This human neuroblastoma cell line exhibits high levels of endogenous hNET expression and is a valuable tool for studying the effects of compounds on norepinephrine reuptake.[12][13]

  • HT22: While primarily a hippocampal neuronal model, differentiated HT22 cells have been shown to upregulate SERT expression and function, offering a potential model for investigating this compound's effects on serotonin reuptake in a neuronal context.[14][15]

  • JAR cells: This human choriocarcinoma cell line endogenously expresses a high level of functional SERT and can be used as a model system to study serotonin reuptake inhibition.[16][17][18]

Data Presentation

Quantitative data on this compound's potency should be summarized in a clear and structured format to allow for easy comparison across different transporters and cell lines.

Table 1: In Vitro Inhibitory Potency of this compound on Monoamine Transporters

TransporterCell LineAssay TypeParameterValue (nM)Reference
hDATHEK293[³H]-Dopamine UptakeIC₅₀3[1][2][3]
hNETHEK293[³H]-Norepinephrine UptakeIC₅₀4[1][2][3]
hSERTHEK293[³H]-Serotonin UptakeIC₅₀15[1][2][3]

Experimental Protocols

Protocol 1: Radioligand Uptake Assay for Measuring this compound's Inhibition of DAT, NET, and SERT

This protocol describes a radioligand-based neurotransmitter uptake assay to determine the inhibitory potency (IC₅₀) of this compound on DAT, NET, and SERT in cultured cells. The principles of this assay can be adapted for both recombinant and neuronal cell lines.[19][20][21][22]

Materials:

  • Selected cell line (e.g., HEK293-hDAT, SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Radiolabeled neurotransmitter: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin

  • Unlabeled neurotransmitter (for determining non-specific uptake)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Plating:

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for HEK293 cells).[23]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the dose-response curve.

    • Include a vehicle control (assay buffer with DMSO) and a positive control inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed assay buffer.

    • Add the prepared this compound dilutions or control compounds to the respective wells.

    • Pre-incubate the plate for 10-30 minutes at 37°C.[23]

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well. The final concentration of the radiolabeled substrate should be close to its Kₘ value for the respective transporter.

    • To determine non-specific uptake, add a high concentration of the corresponding unlabeled neurotransmitter to a set of control wells.

    • Incubate the plate for a predetermined optimal time (e.g., 10-20 minutes) at 37°C to allow for neurotransmitter uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) to each well.

  • Measurement and Analysis:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of excess unlabeled neurotransmitter) from the total uptake (CPM in the absence of inhibitor).

    • Plot the percentage of specific uptake against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound at the presynaptic terminal.

Dasotraline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Synaptic Cleft vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) This compound This compound This compound->DAT Inhibits This compound->NET Inhibits This compound->SERT Weakly Inhibits Synaptic Cleft->DAT Reuptake Synaptic Cleft->NET Reuptake Synaptic Cleft->SERT Reuptake DA_NE Receptors Postsynaptic Receptors DA_NE->Receptors Binds

Caption: Mechanism of this compound at the synapse.

Experimental Workflow for Assessing this compound's Cellular Effects

The following diagram outlines the general workflow for characterizing the in vitro effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_selection Select Appropriate Cell Line (e.g., HEK293-hDAT, SH-SY5Y) cell_culture Culture and Plate Cells in 96-well plates cell_selection->cell_culture cell_treatment Treat Cells with this compound and Controls cell_culture->cell_treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->cell_treatment uptake_assay Perform Radioligand Uptake Assay cell_treatment->uptake_assay measurement Measure Radioactivity (Scintillation Counting) uptake_assay->measurement data_processing Calculate Specific Uptake measurement->data_processing ic50_determination Determine IC50 Value (Dose-Response Curve Fitting) data_processing->ic50_determination

Caption: Workflow for in vitro characterization of this compound.

References

Application Notes and Protocols for Assessing Dasotraline's Impact on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies for Evaluating the Effects of Dasotraline, a Dopamine-Norepinephrine Reuptake Inhibitor, on Synaptic Plasticity.

Introduction

This compound ((1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine) is a novel dopamine (DA) and norepinephrine (NE) reuptake inhibitor (DNRI).[1] It exhibits a unique pharmacokinetic profile characterized by a slow absorption and a long elimination half-life, which allows for stable plasma concentrations over a 24-hour period with once-daily dosing.[1][2] this compound's primary mechanism of action is the potent inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a weaker effect on the serotonin transporter (SERT).[1][3] Given the critical role of dopamine and norepinephrine in modulating synaptic plasticity, learning, and memory, it is imperative to have robust methods to assess the impact of this compound on these fundamental neuronal processes.[4][5][6][7] These application notes provide detailed protocols for electrophysiological, neurochemical, and morphological analyses to elucidate the effects of this compound on synaptic plasticity.

Key Concepts in Synaptic Plasticity Assessment

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a key neurochemical foundation of learning and memory.[8] Key forms of synaptic plasticity include:

  • Long-Term Potentiation (LTP): A long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular model for learning and memory.[8][9][10]

  • Long-Term Depression (LD): A long-lasting reduction in the efficacy of synaptic transmission.

  • Structural Plasticity: Physical changes in neuronal structures, such as the formation or elimination of dendritic spines, which are the primary sites of excitatory synapses.

Data Presentation: this compound's Pharmacological Profile

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Transporter Inhibition Profile of this compound [1][3]

TransporterIC₅₀ (nM)
Human Dopamine Transporter (hDAT)3
Human Norepinephrine Transporter (hNET)4
Human Serotonin Transporter (hSERT)15

Table 2: In Vivo Effects of this compound on Extracellular Neurotransmitter Levels (Rat Microdialysis) [3]

Brain RegionNeurotransmitterEffect
StriatumDopamineSustained Increase
Prefrontal CortexNorepinephrineSustained Increase
Prefrontal CortexSerotoninMinimal Increase

Experimental Protocols

Electrophysiological Assessment of Synaptic Plasticity

This protocol describes the induction of Long-Term Potentiation (LTP) in acute hippocampal slices to assess the impact of this compound on synaptic efficacy.[9][10]

4.1.1 Materials

  • Artificial cerebrospinal fluid (aCSF)

  • This compound stock solution

  • Dissection tools

  • Vibratome

  • Recording chamber

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Glass microelectrodes

4.1.2 Procedure

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat or mouse).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording:

    • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • This compound Application:

    • Establish a stable baseline fEPSP recording for at least 20 minutes.

    • Bath-apply this compound at the desired concentration (e.g., 10, 30, 100 nM) and allow it to equilibrate for at least 30 minutes.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.[11]

  • Data Analysis:

    • Record fEPSPs for at least 60 minutes post-induction.

    • Measure the slope of the fEPSP and normalize it to the pre-LTP baseline.

    • Compare the magnitude of potentiation between control (aCSF alone) and this compound-treated slices.

Neurochemical Analysis via In Vivo Microdialysis

This protocol outlines the procedure for measuring extracellular levels of dopamine and norepinephrine in response to this compound administration in freely moving animals.[12][13][14]

4.2.1 Materials

  • Microdialysis probes

  • Stereotaxic apparatus

  • Infusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • This compound for systemic administration

4.2.2 Procedure

  • Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).

    • Allow the animal to recover for several days.

  • Microdialysis:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[12]

    • Allow for a 1-2 hour equilibration period.

  • Sample Collection and this compound Administration:

    • Collect baseline dialysate samples for at least 90 minutes.

    • Administer this compound (e.g., via intraperitoneal injection) or a vehicle control.

    • Continue collecting dialysate samples for several hours.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC with electrochemical detection.[15]

    • Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

Morphological Analysis of Dendritic Spines

This protocol uses Golgi-Cox staining to visualize and quantify dendritic spines, providing a measure of structural synaptic plasticity.[16][17][18]

4.3.1 Materials

  • Golgi-Cox staining kit (e.g., FD Rapid GolgiStain™ Kit)

  • Vibratome or cryostat

  • Microscope with a high-magnification objective

  • Image analysis software (e.g., ImageJ, Imaris)

4.3.2 Procedure

  • Tissue Preparation and Staining:

    • Perfuse the animal with saline followed by a fixative.

    • Dissect the brain and immerse it in the Golgi-Cox solution for approximately 2 weeks in the dark.[17]

    • Transfer the brain to a cryoprotectant solution for 2-3 days.

  • Sectioning and Mounting:

    • Section the brain at 100-200 µm using a vibratome or cryostat.

    • Mount the sections on gelatin-coated slides.

  • Staining Development:

    • Develop the staining according to the kit manufacturer's instructions.

  • Image Acquisition and Analysis:

    • Acquire high-resolution images of stained neurons (e.g., pyramidal neurons in the prefrontal cortex or hippocampus) using a bright-field microscope.

    • Select dendritic segments of a specific order (e.g., second or third-order) for analysis.

    • Quantify spine density (number of spines per unit length of dendrite) and classify spines based on their morphology (e.g., thin, stubby, mushroom).

    • Compare spine density and morphology between control and this compound-treated animals.

Immunohistochemical Analysis of Synaptic Markers

This protocol describes the use of immunohistochemistry to quantify the expression of key pre- and post-synaptic proteins.[19][20][21][22]

4.4.1 Materials

  • Primary antibodies (e.g., rabbit anti-synaptophysin, mouse anti-PSD-95)

  • Fluorescently-labeled secondary antibodies

  • Permeabilization and blocking solutions

  • Confocal microscope

4.4.2 Procedure

  • Tissue Preparation:

    • Perfuse the animal with saline and then 4% paraformaldehyde.

    • Post-fix the brain overnight and then transfer to a sucrose solution for cryoprotection.

    • Section the brain at 30-40 µm using a cryostat.

  • Immunostaining:

    • Wash the free-floating sections in phosphate-buffered saline (PBS).

    • Permeabilize the tissue with a solution containing Triton X-100.

    • Block non-specific antibody binding with normal serum (e.g., normal goat serum).[19]

    • Incubate the sections with primary antibodies against pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., PSD-95) markers overnight at 4°C.[20][23]

    • Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies.

  • Imaging and Analysis:

    • Acquire z-stack images of the stained sections using a confocal microscope.

    • Quantify the density of puncta for each synaptic marker and the degree of colocalization between pre- and post-synaptic markers, which represents the number of synapses.

    • Compare synaptic density between control and this compound-treated animals.

Visualizations

Signaling Pathways and Experimental Workflows

dasotraline_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal This compound This compound dat Dopamine Transporter (DAT) This compound->dat net Norepinephrine Transporter (NET) This compound->net da_vesicle Dopamine da_synapse Dopamine da_vesicle->da_synapse Release ne_vesicle Norepinephrine ne_synapse Norepinephrine ne_vesicle->ne_synapse Release da_synapse->dat d1_receptor D1 Receptor da_synapse->d1_receptor ne_synapse->net Reuptake beta_receptor β-Adrenergic Receptor ne_synapse->beta_receptor pka PKA d1_receptor->pka beta_receptor->pka creb CREB pka->creb camkii CaMKII camkii->creb ltp LTP Induction/ Synaptic Strengthening creb->ltp

Caption: this compound's mechanism of action on synaptic plasticity.

ltp_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis slice_prep Prepare Acute Hippocampal Slices recovery Slice Recovery (>1 hr) slice_prep->recovery baseline Record Baseline fEPSPs (20 min) recovery->baseline drug_app Apply this compound or Vehicle baseline->drug_app ltp_induce Induce LTP (HFS or TBS) drug_app->ltp_induce post_record Record Post-Induction fEPSPs (60 min) ltp_induce->post_record analyze Measure fEPSP Slope and Normalize post_record->analyze compare Compare Potentiation (this compound vs. Control) analyze->compare

Caption: Workflow for electrophysiological assessment of LTP.

logical_relationship cluster_mechanism Mechanism of Action cluster_outcomes Synaptic Plasticity Outcomes This compound This compound Administration inhibition Inhibition of DAT & NET This compound->inhibition increase ↑ Synaptic Dopamine & ↑ Synaptic Norepinephrine inhibition->increase functional Functional Plasticity (e.g., altered LTP/LTD) increase->functional structural Structural Plasticity (e.g., ↑ spine density) increase->structural protein Protein Expression (e.g., ↑ PSD-95) increase->protein

Caption: Logical relationship of this compound's effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dasotraline Solubility Issues for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with dasotraline in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a triple reuptake inhibitor, meaning it blocks the reuptake of three key neurotransmitters in the brain: dopamine, norepinephrine, and serotonin.[1][2] It does this by inhibiting their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, enhancing their signaling.[2]

Q2: What are the known solubility properties of this compound?

This compound's solubility is a critical factor in designing in vitro experiments. This compound hydrochloride, the salt form, is soluble in dimethyl sulfoxide (DMSO) at a concentration of at least 31 mg/mL.[1] However, its aqueous solubility is significantly lower. The free base form of this compound is also reported to be soluble in DMSO. For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

Q3: Can I dissolve this compound directly in cell culture media?

Due to its low aqueous solubility, dissolving this compound directly in cell culture media is not recommended as it will likely lead to precipitation. The standard practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the aqueous culture medium to achieve the desired final concentration.

Troubleshooting Guide

Issue 1: Precipitation is observed when diluting the this compound DMSO stock solution into the cell culture medium.

  • Possible Cause 1: The final concentration of this compound exceeds its aqueous solubility limit.

    • Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be done by preparing a series of dilutions and observing for any precipitation. It is advisable to work with final concentrations well below this limit.

  • Possible Cause 2: The final concentration of DMSO is too low to maintain this compound in solution.

    • Solution: While it is crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a certain amount is necessary to aid in solubility.[3] Ensure your dilution scheme results in a final DMSO concentration that is both non-toxic to your cells and sufficient to keep this compound dissolved.

  • Possible Cause 3: Rapid dilution is causing the compound to crash out of solution.

    • Solution: Employ a stepwise dilution method.[3] Instead of a single large dilution, perform a series of smaller, sequential dilutions into the cell culture medium. This gradual change in solvent composition can help prevent precipitation.

Issue 2: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause 1: Undissolved this compound particles are present in the working solution.

    • Solution: After preparing the final working solution, visually inspect it for any precipitate. If present, consider centrifugation or filtration (using a filter compatible with your compound and solvent) to remove undissolved particles. However, be aware that filtration may reduce the actual concentration of the compound.[4]

  • Possible Cause 2: The this compound stock solution has degraded over time.

    • Solution: Prepare fresh stock solutions of this compound in DMSO regularly. For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[3] Store aliquots at -20°C or -80°C.

  • Possible Cause 3: The final DMSO concentration is affecting the cells.

    • Solution: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without this compound. This will help you differentiate the effects of the compound from the effects of the solvent.[3]

Data Presentation

Table 1: Solubility of this compound

Compound FormSolventSolubilityNotes
This compound HydrochlorideDMSO≥ 31 mg/mLUse of newly opened, anhydrous DMSO is recommended.
This compound (Free Base)DMSO≥ 31 mg/mLSimilar to the hydrochloride salt.

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
Dopamine Transporter (DAT)4
Norepinephrine Transporter (NET)6
Serotonin Transporter (SERT)11

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound hydrochloride powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes and sterile tips

    • Vortex mixer

    • Cell culture medium (pre-warmed to 37°C)

  • Procedure for 10 mM Stock Solution Preparation: a. Calculate the mass of this compound hydrochloride needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 328.66 g/mol ). b. Weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to the tube. d. Vortex the tube until the this compound is completely dissolved. Visually inspect for any remaining solid particles. e. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

  • Procedure for Preparing Working Solutions (Example for a final concentration of 100 nM): a. Thaw a single aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution of the stock solution in sterile DMSO to create an intermediate stock (e.g., 100 µM). c. Further dilute the intermediate stock into pre-warmed cell culture medium to achieve the final desired concentration (e.g., 100 nM). Ensure the final DMSO concentration is below 0.5%. d. Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can introduce bubbles. e. Use the working solution immediately in your cell-based assay.

Protocol 2: General Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Culture: a. Plate cells expressing the dopamine transporter (e.g., HEK293-hDAT) in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the assay. b. Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Assay Procedure: a. On the day of the assay, aspirate the culture medium from the wells. b. Wash the cells gently with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer). c. Add the buffer containing various concentrations of this compound (prepared as described in Protocol 1) to the wells. Include a vehicle control (buffer with the same final DMSO concentration). d. Pre-incubate the cells with this compound for a specified time (e.g., 10-20 minutes) at 37°C. e. Initiate the uptake reaction by adding a solution containing a known concentration of radiolabeled dopamine (e.g., [3H]dopamine). f. Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. g. Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer. h. Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition of dopamine uptake for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Dasotraline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_vesicle->Dopamine Release NE_vesicle Norepinephrine Vesicle NET Norepinephrine Transporter (NET) Norepinephrine Norepinephrine NE_vesicle->Norepinephrine Release Serotonin_vesicle Serotonin Vesicle SERT Serotonin Transporter (SERT) Serotonin Serotonin Serotonin_vesicle->Serotonin Release Dopamine->DAT Reuptake D_receptor Dopamine Receptor Dopamine->D_receptor Binding Norepinephrine->NET Reuptake NE_receptor Norepinephrine Receptor Norepinephrine->NE_receptor Binding Serotonin->SERT Reuptake S_receptor Serotonin Receptor Serotonin->S_receptor Binding This compound This compound This compound->DAT This compound->NET This compound->SERT

Caption: this compound's mechanism of action as a triple reuptake inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Prepare 10 mM this compound stock in 100% DMSO B Serially dilute in DMSO to intermediate concentration A->B C Dilute into pre-warmed cell culture medium B->C D Add working solutions to cells C->D E Pre-incubate D->E F Add radiolabeled neurotransmitter E->F G Incubate for uptake F->G H Terminate uptake and wash G->H I Measure radioactivity H->I J Calculate % inhibition I->J K Determine IC50 J->K

Caption: General experimental workflow for an in vitro transporter inhibition assay.

Troubleshooting_Logic Start Precipitation observed upon dilution in culture medium? Cause1 Final concentration > aqueous solubility? Start->Cause1 Yes End No Precipitation Start->End No Cause2 Rapid dilution? Cause1->Cause2 No Solution1 Lower final concentration Cause1->Solution1 Yes Cause3 Final DMSO% too low? Cause2->Cause3 No Solution2 Use stepwise dilution Cause2->Solution2 Yes Solution3 Adjust dilution to maintain non-toxic DMSO% Cause3->Solution3 Yes Cause3->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for addressing this compound precipitation issues.

References

Technical Support Center: Managing Dasotraline-Induced Insomnia in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating dasotraline-induced insomnia in rodent models. The information is designed to assist scientists and drug development professionals in designing, conducting, and interpreting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it expected to cause insomnia?

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] By blocking the reuptake of these key monoamine neurotransmitters, it increases their levels in the synaptic cleft, leading to enhanced neurotransmission.[1] Norepinephrine and dopamine are well-known for their roles in promoting wakefulness and arousal.[2][3] Therefore, the primary mechanism of action of this compound is directly linked to the potential for inducing insomnia. Human clinical trials have consistently reported insomnia as a common adverse event.[4]

Q2: Are there established rodent models of this compound-induced insomnia?

Currently, there is a lack of published literature specifically detailing this compound-induced insomnia in rodent models. However, based on its pharmacological profile as a potent dopamine and norepinephrine reuptake inhibitor, it is highly anticipated to produce a hyper-arousal state and disrupt sleep patterns in rodents.[4] Researchers can adapt existing models of drug-induced insomnia to study the effects of this compound.

Q3: What are the standard methods for assessing insomnia in rodents?

The gold-standard method for sleep analysis in rodents is the use of electroencephalography (EEG) and electromyography (EMG) recordings. This allows for the precise identification of different sleep-wake states, including wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[5][6] Additionally, locomotor activity monitoring can provide a less invasive, high-throughput method for assessing periods of rest and activity.[7][8][9]

Q4: What behavioral observations might indicate insomnia in rodents treated with this compound?

Beyond quantitative EEG/EMG and locomotor activity data, researchers should look for behavioral signs of sleep disruption, including:

  • Increased grooming or exploratory behavior during the light (inactive) phase.

  • Reduced time spent in a resting posture.

  • Increased sensitivity to environmental stimuli.

  • Fragmented sleep patterns (frequent transitions between sleep and wakefulness).

Troubleshooting Guides

Issue 1: High Variability in Sleep-Wake Data

Potential Cause 1: Insufficient Acclimation Period

  • Troubleshooting Step: Ensure a sufficient acclimation period for the animals to the housing, handling, and any recording equipment (e.g., EEG/EMG tethers) before baseline recordings and drug administration. A minimum of 7-10 days is recommended.

Potential Cause 2: Environmental Stressors

  • Troubleshooting Step: Maintain a consistent and controlled environment. Minimize noise, vibrations, and unexpected light changes. The "cage change" itself is a known method to induce acute insomnia in rodents, so ensure that cage changes are not performed immediately before or during sleep recordings, unless it is part of the experimental design.[5]

Potential Cause 3: Individual Animal Differences

  • Troubleshooting Step: Use a sufficient number of animals per group to account for biological variability. Consider counterbalancing the experimental design to minimize the impact of individual differences.

Issue 2: No Significant Effect of this compound on Sleep Parameters

Potential Cause 1: Inappropriate Dosing

  • Troubleshooting Step: Conduct a dose-response study. Based on human clinical trials where insomnia was a common side effect, it is likely that higher doses will be required to induce a robust insomnia phenotype in rodents.[4]

Potential Cause 2: Timing of Drug Administration

  • Troubleshooting Step: Administer this compound at the beginning of the light cycle (the rodent's inactive period) to maximize the potential for observing sleep disruption.

Potential Cause 3: Insensitive Measurement Technique

  • Troubleshooting Step: While locomotor activity can be a useful screening tool, EEG/EMG is more sensitive for detecting subtle changes in sleep architecture, such as alterations in sleep stage duration and fragmentation.

Issue 3: Artifacts in EEG/EMG Recordings

Potential Cause 1: Poor Electrode Implantation

  • Troubleshooting Step: Ensure proper surgical technique for electrode implantation to achieve a stable and low-impedance connection. Verify electrode placement post-mortem.

Potential Cause 2: Movement Artifacts

  • Troubleshooting Step: Use lightweight and flexible tethering systems to allow for natural movement. Implement digital filtering techniques during data analysis to remove movement-related artifacts.

Potential Cause 3: Environmental Electrical Noise

  • Troubleshooting Step: Properly ground all recording equipment and use a Faraday cage to shield the recording setup from external electrical interference.

Quantitative Data Summary

While specific data on this compound-induced insomnia in rodents is not available, the following table summarizes expected outcomes based on its mechanism of action and data from other monoamine reuptake inhibitors.

ParameterExpected Change with this compoundRationale
Sleep Latency IncreasedIncreased levels of norepinephrine and dopamine promote arousal, making it more difficult for the animal to initiate sleep.
Total Sleep Time DecreasedThe wake-promoting effects of this compound are likely to reduce the overall duration of sleep.
Wakefulness Duration IncreasedDirect consequence of the drug's stimulant properties.
NREM Sleep Duration DecreasedA reduction in total sleep time will likely lead to a decrease in NREM sleep.
REM Sleep Duration DecreasedMany antidepressant drugs, particularly those affecting norepinephrine and serotonin, are known to suppress REM sleep.[3]
Sleep Fragmentation IncreasedThe hyper-aroused state may lead to more frequent awakenings and transitions between sleep stages.
Locomotor Activity IncreasedIncreased dopamine and norepinephrine levels are associated with increased motor activity.[9]

Experimental Protocols

Protocol 1: EEG/EMG Assessment of this compound-Induced Insomnia
  • Animal Model: Male Wistar rats (250-300g).

  • Surgical Implantation:

    • Anesthetize the rat using isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

    • Implant flexible wire electrodes into the nuchal muscles for EMG recording.

    • Secure the electrode assembly to the skull using dental cement.

  • Recovery and Acclimation:

    • Allow a 7-10 day recovery period.

    • Acclimate the animal to the recording chamber and tether system for at least 3 days prior to baseline recordings.

  • Baseline Recording:

    • Record baseline EEG/EMG data for 24 hours to establish a normal sleep-wake cycle.

  • Drug Administration:

    • Administer this compound (or vehicle control) via oral gavage or intraperitoneal injection at the onset of the light cycle.

  • Post-Dosing Recording:

    • Record EEG/EMG data for at least 24 hours following drug administration.

  • Data Analysis:

    • Score the recordings in 10-second epochs as Wake, NREM, or REM sleep using appropriate software.

    • Analyze parameters such as sleep latency, total sleep time, duration of each sleep stage, and number of sleep-wake transitions.

Protocol 2: Locomotor Activity Monitoring
  • Animal Model: Male C57BL/6 mice (20-25g).

  • Apparatus:

    • Use standard rodent home cages equipped with infrared beam arrays to detect movement.[7][8]

  • Acclimation:

    • Acclimate the mice to the experimental room and home cages for at least 3 days.

  • Baseline Measurement:

    • Record baseline locomotor activity for 24-48 hours.

  • Drug Administration:

    • Administer this compound (or vehicle control) at the onset of the light cycle.

  • Post-Dosing Measurement:

    • Record locomotor activity for 24 hours.

  • Data Analysis:

    • Quantify total activity counts, distance traveled, and activity patterns during the light and dark phases.

Visualizations

dasotraline_pathway cluster_effects Primary Wake-Promoting Effects This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits synaptic_dopamine Increased Synaptic Dopamine DAT->synaptic_dopamine Leads to synaptic_norepinephrine Increased Synaptic Norepinephrine NET->synaptic_norepinephrine Leads to synaptic_serotonin Increased Synaptic Serotonin SERT->synaptic_serotonin arousal Increased Arousal & Wakefulness synaptic_dopamine->arousal synaptic_norepinephrine->arousal insomnia Insomnia arousal->insomnia

Caption: this compound's mechanism of action leading to insomnia.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis animal_model Select Rodent Model (Rat or Mouse) surgery EEG/EMG Electrode Implantation (if applicable) animal_model->surgery recovery Surgical Recovery (7-10 days) surgery->recovery acclimation Acclimation to Housing & Recording Setup recovery->acclimation baseline Baseline Recording (24-48h) acclimation->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin post_dosing Post-Dosing Recording (24h) drug_admin->post_dosing data_scoring Sleep Scoring (Wake, NREM, REM) or Activity Binning post_dosing->data_scoring param_extraction Extract Key Parameters (Latency, Duration, etc.) data_scoring->param_extraction stats Statistical Analysis param_extraction->stats

Caption: General experimental workflow for assessing drug-induced insomnia.

References

Optimizing Dasotraline dosage to minimize appetite suppression in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing dasotraline dosage to minimize appetite suppression in animal studies. The following information is intended to address common challenges and provide standardized protocols for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound may suppress appetite?

A1: this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its potential for appetite suppression is primarily linked to its action on norepinephrine (NE) and dopamine (DA) signaling in the hypothalamus, a key brain region for regulating energy balance.[2][3] Increased levels of NE and DA can activate anorexigenic pathways (promoting satiety) and inhibit orexigenic pathways (suppressing hunger), leading to a reduction in food intake.

Q2: Is there evidence of a dose-dependent effect of this compound on appetite?

A2: Yes, clinical data in humans strongly suggest that the appetite-suppressing effects of this compound are dose-dependent. A meta-analysis of clinical trials showed that higher doses of this compound were associated with a greater likelihood of decreased appetite.[1] Preclinical evidence in a rat model of binge-like eating also demonstrated a dose-related reduction in the consumption of palatable food.[4]

Q3: What are the key neuronal circuits in the hypothalamus affected by this compound that regulate appetite?

A3: The arcuate nucleus of the hypothalamus is a critical hub for appetite regulation. This compound's elevation of dopamine and norepinephrine can influence two main populations of neurons:

  • Pro-opiomelanocortin (POMC) neurons: Activation of these neurons, stimulated by increased NE and DA, leads to the release of α-melanocyte-stimulating hormone (α-MSH), which promotes satiety and reduces food intake.

  • Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons: These neurons stimulate feeding. Increased NE and DA signaling can inhibit the activity of these neurons, thereby suppressing the drive to eat.[5]

Q4: What animal models are appropriate for studying this compound-induced appetite suppression?

A4: Standard lean mice or rats are suitable for initial acute feeding studies to establish a dose-response curve for food intake.[6] For more nuanced investigations, diet-induced obesity (DIO) models can provide insight into the effects of this compound in the context of metabolic dysregulation.[6] To investigate the specificity of appetite suppression versus general malaise, behavioral models like the Novelty-Suppressed Feeding Test can be employed.[7]

Troubleshooting Guide

Issue 1: High variability in food intake data between animals in the same dosage group.

  • Possible Cause: Inconsistent habituation to experimental conditions.

    • Solution: Ensure all animals are single-housed and acclimated to the specific cages, diet, and water access for a sufficient period (e.g., 48-72 hours) before the experiment begins.

  • Possible Cause: Stress from handling or the experimental environment.

    • Solution: Handle animals consistently and gently. Minimize noise and disturbances in the animal facility. Consider running experiments during the animals' dark cycle when they are more active and likely to eat.

  • Possible Cause: Inaccurate measurement of food consumption due to spillage.

    • Solution: Use specialized food hoppers that minimize spillage. Place a collection tray beneath the hopper to catch and weigh any spilled food, subtracting it from the total amount provided.

Issue 2: Difficulty distinguishing between genuine appetite suppression and drug-induced sickness or sedation.

  • Possible Cause: The observed reduction in food intake may be a secondary effect of malaise.

    • Solution: Incorporate behavioral assessments alongside food intake measurements. The behavioral satiety sequence (BSS) can help determine if the animal is exhibiting normal post-meal behaviors (e.g., grooming, resting) or signs of sickness (e.g., lethargy, abnormal posture). A specific reduction in palatable food intake with less effect on standard chow may also indicate a more direct effect on appetite.[4]

  • Possible Cause: The dosage is too high, leading to adverse effects.

    • Solution: Conduct a thorough dose-range finding study. Start with a low dose and gradually escalate, monitoring for any signs of toxicity or distress. Correlate food intake with plasma concentrations of this compound to establish a therapeutic window.[8]

Issue 3: this compound administration appears to cause conditioned taste aversion.

  • Possible Cause: Animals associate the taste of the vehicle or the gavage procedure with negative post-ingestive effects of the drug.

    • Solution: If administering this compound in the diet or drinking water, ensure it is thoroughly mixed and does not have a strong aversive taste. If using oral gavage, ensure proper technique to minimize stress.[9] Include a vehicle-only control group that undergoes the same procedures to account for any effects of the administration method itself.

Quantitative Data Summary

Table 1: Dose-Dependent Incidence of Decreased Appetite in Human Clinical Trials

This compound DoseOdds Ratio (vs. Placebo) for Decreased Appetite95% Confidence Interval
2 mg2.940.90 to 9.66
4 mg3.922.02 to 7.60
6 mg5.232.16 to 12.67
8 mg7.701.75 to 33.85

Data summarized from a meta-analysis of five randomized clinical trials.[10] This table illustrates a clear dose-dependent increase in the odds of experiencing decreased appetite.

Table 2: Preclinical Dose-Response of this compound on Food Intake in a Rat Model of Binge-Like Eating

Treatment GroupPalatable Food (Chocolate) Consumption (g)Standard Chow Consumption (g)
Vehicle Control5.8 ± 0.510.2 ± 0.8
This compound (Low Dose)4.1 ± 0.69.5 ± 0.7
This compound (High Dose)2.5 ± 0.4**8.1 ± 0.9

*Hypothetical data based on findings that this compound showed a significant dose-related reduction in binge-like consumption of chocolate, with a smaller reduction in the consumption of chow.[4] *p < 0.05 vs. Vehicle, *p < 0.01 vs. Vehicle.

Experimental Protocols

Protocol 1: Acute Food Intake Assessment in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Habituation: Single-house rats for 3 days prior to the experiment with ad libitum access to standard chow and water.

  • Fasting: Fast animals for 18 hours overnight with continued access to water.

  • Drug Administration: Administer this compound or vehicle via oral gavage at the desired doses (e.g., 0, 1, 3, 10 mg/kg).

  • Food Presentation: One hour post-administration, provide a pre-weighed amount of standard chow.

  • Measurement: Record cumulative food intake at 1, 2, 4, and 6 hours post-food presentation by weighing the remaining chow.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test to compare dosage groups to the vehicle control.

Protocol 2: Palatable Food Consumption Assay

  • Animal Model: Male Wistar rats (300-350g).

  • Habituation: Single-house rats and provide daily access to a small amount of a highly palatable food (e.g., chocolate-flavored pellets) for 1 hour for 5 consecutive days, in addition to their standard chow, to establish a stable baseline of palatable food intake.

  • Experimental Day:

    • Administer this compound or vehicle at the desired doses.

    • One hour later, present the pre-weighed palatable food for a 1-hour period.

    • Measure the amount of palatable food consumed.

    • Continue to measure standard chow intake over the next 23 hours.

  • Data Analysis: Compare the consumption of palatable food and standard chow between treatment groups using an appropriate statistical test (e.g., t-test or ANOVA). This helps to differentiate effects on hedonic feeding versus homeostatic feeding.

Visualizations

Dasotraline_Appetite_Pathway cluster_this compound This compound Administration cluster_Synapse Synaptic Cleft cluster_Hypothalamus Hypothalamus (Arcuate Nucleus) cluster_Outcome Physiological Outcome This compound This compound NE_DA_Increase Increased Norepinephrine (NE) and Dopamine (DA) This compound->NE_DA_Increase Inhibits Reuptake POMC_Neurons POMC Neurons NE_DA_Increase->POMC_Neurons Stimulates (+) NPY_AgRP_Neurons NPY/AgRP Neurons NE_DA_Increase->NPY_AgRP_Neurons Inhibits (-) Satiety Increased Satiety POMC_Neurons->Satiety Hunger Decreased Hunger NPY_AgRP_Neurons->Hunger Appetite_Suppression Appetite Suppression Satiety->Appetite_Suppression Hunger->Appetite_Suppression

Caption: this compound's effect on hypothalamic appetite pathways.

Experimental_Workflow Start Start: Dose-Response Study Habituation Animal Habituation (Single Housing, 3 Days) Start->Habituation Fasting Overnight Fasting (18 hours) Habituation->Fasting Dosing Administer this compound (Multiple Dose Groups + Vehicle) Fasting->Dosing Food_Intake Measure Cumulative Food Intake (1-6 hours) Dosing->Food_Intake Behavioral_Assessment Behavioral Assessment (e.g., BSS) Dosing->Behavioral_Assessment Data_Analysis Data Analysis (ANOVA) Food_Intake->Data_Analysis Behavioral_Assessment->Data_Analysis End End: Determine Optimal Dose Data_Analysis->End

Caption: Workflow for an acute this compound feeding study.

References

Technical Support Center: Accounting for Dasotraline's Long Half-Life in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments involving dasotraline, a dopamine and norepinephrine reuptake inhibitor with a notably long elimination half-life.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound and how does it impact experimental design?

A1: this compound has a mean apparent half-life of approximately 47 hours, with a range of 47 to 77 hours in humans.[1] This long half-life is a critical factor in experimental design for several reasons:

  • Time to Steady State: It takes approximately 10 days of continuous dosing for this compound to reach steady-state plasma concentrations.[1] Experiments designed to evaluate the effects of this compound at steady-state must account for this lead-in period.

  • Drug Accumulation: Due to its slow elimination, this compound will accumulate in the body with repeated dosing. This needs to be considered when determining dosing regimens to avoid potential toxicity.

  • Extended Washout Period: A lengthy washout period is required to ensure complete elimination of the drug before crossover studies or subsequent experiments.

  • Sustained Target Engagement: The long half-life results in stable plasma concentrations and continuous engagement with dopamine (DAT) and norepinephrine (NET) transporters over a 24-hour period.[1] This may mask acute behavioral effects and necessitate experimental designs that can distinguish between acute and chronic drug effects.

Q2: How long should the washout period be for this compound in my study?

A2: A general rule of thumb for washout periods is to allow for at least 5 half-lives to ensure approximately 97% of the drug has been eliminated. For this compound, with a half-life of up to 77 hours, this would translate to a washout period of at least 16 days. However, for crossover studies, a more conservative washout period of 10 half-lives (approximately 32 days) is often recommended to ensure that plasma concentrations are below the lower limit of bioanalytical quantification.[2]

Q3: How do I design a dosing regimen for preclinical studies to achieve steady-state concentrations?

A3: To achieve steady-state concentrations of this compound in preclinical models, a daily dosing regimen for at least 10-14 days is recommended, mirroring the time to steady state observed in humans. The specific dose will depend on the animal model and the desired plasma concentration. Allometric scaling principles can be used to estimate an equivalent dose from human studies.[3] It is crucial to conduct pilot pharmacokinetic studies in your chosen animal model to confirm the time to steady state and the resulting plasma concentrations. For some long-acting drugs, an initial loading dose may be considered to reach therapeutic concentrations more quickly, followed by a maintenance dose.[4]

Troubleshooting Guides

Issue 1: Unexpectedly high variability in behavioral data.

  • Possible Cause: Inconsistent timing of behavioral testing relative to drug administration. While this compound's long half-life leads to stable plasma concentrations, minor fluctuations can still occur.

  • Troubleshooting Steps:

    • Ensure that behavioral testing is conducted at the same time each day.

    • For chronic dosing studies, confirm that steady state has been reached before commencing behavioral testing.

    • Consider measuring plasma concentrations of this compound in a subset of animals to correlate with behavioral outcomes.

Issue 2: Difficulty observing acute behavioral effects.

  • Possible Cause: The long half-life and slow onset of action of this compound may mask acute effects.

  • Troubleshooting Steps:

    • Design experiments specifically to capture acute effects within the first few hours of the initial dose, before significant accumulation occurs.

    • Use sensitive behavioral assays that can detect subtle changes in activity or cognition.

    • Compare the effects of a single dose to those observed after chronic dosing to differentiate between acute and long-term effects.

Issue 3: Concern about potential tissue accumulation and long-term toxicity.

  • Possible Cause: The lipophilic nature and long half-life of this compound may lead to its accumulation in tissues over time.

  • Troubleshooting Steps:

    • In long-term studies, include a terminal phase where tissues are collected for bioanalysis to determine the extent of drug accumulation.

    • Monitor for any signs of toxicity throughout the study, including changes in body weight, food and water intake, and general appearance.

    • Consider including a recovery group in the study design, where the drug is withdrawn and animals are monitored to see if any observed effects are reversible.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Mean Apparent Half-Life (t½)~47 hours[1]
Half-Life Range47 - 77 hours
Time to Steady State~10 days[1]
Primary Mechanism of ActionDopamine (DAT) and Norepinephrine (NET) Reuptake Inhibition[5]

Experimental Protocols

Protocol 1: Assessing Dopamine Transporter (DAT) Occupancy (Ex Vivo Autoradiography)

This protocol provides a non-PET alternative for assessing DAT occupancy in the rodent brain.

1. Dosing and Tissue Collection:

  • Administer this compound or vehicle to rodents for the desired duration (e.g., single dose or chronic daily dosing for 14 days to reach steady state).

  • At the desired time point post-dosing, euthanize the animals and rapidly extract the brains.

  • Flash-freeze the brains in isopentane cooled with dry ice and store at -80°C.

2. Cryosectioning:

  • Section the frozen brains into 20 µm coronal sections using a cryostat.

  • Mount the sections onto gelatin-coated microscope slides and store at -80°C until use.

3. Autoradiography:

  • Thaw the slides and pre-incubate in buffer to remove endogenous dopamine.

  • Incubate the sections with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) in the presence or absence of a high concentration of a competitive DAT inhibitor (e.g., GBR 12909) to determine non-specific binding.

  • Wash the slides to remove unbound radioligand.

  • Expose the slides to autoradiographic film or a phosphor imaging screen.

4. Data Analysis:

  • Quantify the optical density of the autoradiographic signal in brain regions of interest (e.g., striatum).

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine DAT occupancy by comparing the specific binding in this compound-treated animals to that in vehicle-treated animals.

Protocol 2: Evaluating Effects on Impulsivity (Delay Discounting Task)

This protocol is adapted for a long-acting compound like this compound.

1. Apparatus:

  • Standard operant conditioning chambers equipped with two levers and a food pellet dispenser.

2. Training:

  • Food-restrict rodents to 85-90% of their free-feeding body weight.

  • Train the animals to press a lever for a food reward.

  • Once the response is acquired, train them on a choice procedure:

    • Pressing one lever delivers a small, immediate reward (e.g., one food pellet).

    • Pressing the other lever delivers a large, delayed reward (e.g., four food pellets after a variable delay).

3. Experimental Design:

  • Establish a stable baseline of choice behavior.

  • Administer this compound or vehicle daily. Due to the long half-life, a pre-treatment period of at least 10 days is recommended to reach steady-state before testing.

  • Test the animals on the delay discounting task at the same time each day.

  • Vary the delay for the large reward across sessions to assess its impact on choice.

4. Data Analysis:

  • Calculate the percentage of choices for the large, delayed reward at each delay interval.

  • Compare the choice behavior between the this compound-treated and vehicle-treated groups. An increase in the choice of the large, delayed reward is indicative of reduced impulsivity.[5]

Mandatory Visualizations

dasotraline_mechanism_of_action This compound's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Blocks net Norepinephrine Transporter (NET) This compound->net Blocks dopamine Dopamine norepinephrine Norepinephrine dopamine_vesicle Dopamine dopamine_vesicle->dat Reuptake norepinephrine_vesicle Norepinephrine norepinephrine_vesicle->net Reuptake dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binds norepinephrine_receptor Norepinephrine Receptors norepinephrine->norepinephrine_receptor Binds experimental_workflow Preclinical Workflow for a Long Half-Life Compound cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Define Research Question Define Research Question Select Animal Model Select Animal Model Define Research Question->Select Animal Model Calculate Dosing Regimen Calculate Dosing Regimen Select Animal Model->Calculate Dosing Regimen Determine Washout Period Determine Washout Period Calculate Dosing Regimen->Determine Washout Period Acclimatization Acclimatization Determine Washout Period->Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Acclimatization->Baseline Behavioral Testing Drug Administration (Chronic) Drug Administration (Chronic) Baseline Behavioral Testing->Drug Administration (Chronic) Steady-State Behavioral Testing Steady-State Behavioral Testing Drug Administration (Chronic)->Steady-State Behavioral Testing Tissue Collection & PK Analysis Tissue Collection & PK Analysis Steady-State Behavioral Testing->Tissue Collection & PK Analysis Ex Vivo Occupancy Assay Ex Vivo Occupancy Assay Tissue Collection & PK Analysis->Ex Vivo Occupancy Assay Data Analysis & Interpretation Data Analysis & Interpretation Ex Vivo Occupancy Assay->Data Analysis & Interpretation

References

Troubleshooting Inconsistent Results in Dasotraline Behavioral Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during behavioral studies with Dasotraline. By addressing potential sources of variability and providing detailed experimental protocols, this guide aims to enhance the reproducibility and reliability of your research findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Locomotor Activity

Question 1: We are observing inconsistent effects of this compound on locomotor activity in our open field tests. Sometimes it's stimulatory, and other times we see no effect or even hypoactivity. What could be causing this variability?

Answer: Inconsistent locomotor results with this compound, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), can stem from several factors related to its complex pharmacology and the specifics of your experimental design.

  • Dose-Response Relationship: this compound's effects on locomotion are likely dose-dependent. Low doses might primarily engage norepinephrine and dopamine systems, leading to hyperactivity, while higher doses could have more significant effects on the serotonin system, which can sometimes result in decreased locomotion. It is crucial to perform a thorough dose-response study to identify the optimal dose for your research question.

  • Pharmacokinetics and Acclimation: this compound has a long elimination half-life (47-77 hours), meaning it takes time to reach steady-state concentrations in the brain.[1] Acute administration may produce different behavioral effects compared to chronic dosing. Ensure your dosing regimen and behavioral testing schedule are consistent and allow for sufficient time for the drug to reach stable levels if you are investigating chronic effects. Furthermore, the animal's response to the novelty of the testing chamber can interact with the drug's effects. Animals that are not properly habituated to the testing environment may exhibit novelty-induced hyperactivity, which can mask or alter the pharmacological effects of this compound.[2]

  • Environmental Factors: Subtle changes in the testing environment can significantly impact locomotor activity.[3] These include lighting conditions, noise levels, and even the time of day of testing due to circadian rhythms.[3] Maintaining a consistent and controlled environment is critical for reducing variability.

  • Animal Strain and Genetics: Different rodent strains can exhibit varied behavioral responses to psychoactive compounds due to genetic differences in neurotransmitter systems.[4] The strain of your animals could be a significant source of variability.

Troubleshooting Checklist for Locomotor Studies:

  • Verify Dose and Formulation: Double-check your calculations and ensure the drug is properly dissolved and administered.

  • Standardize Acclimation Period: Implement a consistent habituation protocol for all animals before testing.

  • Control Environmental Variables: Maintain consistent lighting, temperature, and low noise levels in the testing room. Test at the same time each day.

  • Consider a Dose-Response Study: If you haven't already, a comprehensive dose-response study is highly recommended.

  • Review Animal Strain: Be aware of the known behavioral characteristics of the rodent strain you are using.

Anxiety-Related Behaviors

Question 2: Our results in the elevated plus maze (EPM) with this compound are not consistent. We expected anxiolytic effects, but the data is highly variable. Why might this be?

Answer: The elevated plus maze is a sensitive assay, and results can be influenced by a variety of factors, especially with a compound like this compound that modulates multiple neurotransmitter systems.

  • Complex Pharmacology: The interplay between serotonin, norepinephrine, and dopamine can have complex effects on anxiety-like behaviors. While enhancing dopamine and norepinephrine can sometimes be anxiogenic, increasing serotonin is often associated with anxiolysis, particularly with chronic administration. The net effect of this compound in the EPM may be highly dependent on the dose and the specific balance of neurotransmitter modulation. Acute administration of serotonin reuptake inhibitors can sometimes even produce anxiogenic effects.[5]

  • Procedural and Environmental Variables: The EPM is particularly sensitive to subtle procedural variations.[6] Factors such as the level of illumination in the testing room, the time of day of testing, and the amount of prior handling of the animals can all significantly impact the results.[7] Inconsistent handling or stressful procedures before the test can increase baseline anxiety and mask the effects of the drug.

  • Baseline Anxiety Levels: The baseline anxiety level of your animals can influence the outcome. If the animals are already very anxious or, conversely, very calm, it may be difficult to detect an anxiolytic or anxiogenic effect of the compound.

Troubleshooting Checklist for EPM Studies:

  • Standardize Handling: Ensure all animals are handled consistently by the same experimenter for a set period before testing.[8]

  • Control Lighting and Time of Day: Maintain consistent and appropriate lighting in the testing room and conduct tests at the same time each day.[6][7]

  • Review Dosing Regimen: Consider if an acute dosing paradigm is appropriate or if a chronic dosing schedule might be more likely to reveal anxiolytic effects.

  • Evaluate Baseline Behavior: Assess the baseline performance of your control animals to ensure it is within the expected range for the strain.

Cognitive Function

Question 3: We are using the novel object recognition (NOR) test to assess the cognitive-enhancing effects of this compound, but the results are inconsistent. What are the potential pitfalls?

Answer: The novel object recognition test is a powerful tool, but its successful implementation relies on careful control of several variables.

  • Object Preference and Salience: Rodents may have innate preferences for certain objects based on their texture, shape, or smell. If there is a baseline preference for one of the objects used, it can confound the results. It is essential to use objects that are equally explored by the animals before the drug treatment.[9]

  • Habituation and Inter-Trial Interval: The duration of the habituation phase and the time between the familiarization trial and the test trial (the inter-trial interval) are critical parameters.[10] An inter-trial interval that is too short may not be challenging enough to reveal a cognitive-enhancing effect, while one that is too long may result in all animals, including controls, performing at chance levels.[9]

  • Confounding Effects on Locomotion and Anxiety: this compound's effects on locomotor activity and anxiety can interfere with performance in the NOR test. If the drug significantly increases or decreases movement, or induces anxiety, it may alter the time spent exploring the objects for reasons unrelated to cognitive function.[11] It's important to assess these behaviors concurrently, for example, in an open field test.

Troubleshooting Checklist for NOR Studies:

  • Validate Objects: Before the main experiment, test for any innate preference for the objects you plan to use.

  • Optimize Habituation and Inter-Trial Interval: Conduct pilot studies to determine the optimal durations for habituation and the inter-trial interval for your specific strain and experimental conditions.

  • Assess Locomotor Activity and Anxiety: Run separate tests (e.g., open field, EPM) to determine if this compound is affecting overall activity or anxiety levels at the dose used in your NOR study.

  • Ensure Consistent Object Placement and Cleaning: The location of the objects in the arena should be consistent, and the arena and objects should be thoroughly cleaned between each animal to eliminate olfactory cues.[12]

Data Presentation: Summary of Expected Outcomes in Behavioral Studies

The following table summarizes potential outcomes in key behavioral assays based on the known pharmacology of SNDRIs. Note that these are generalized expectations and actual results may vary based on the specific experimental parameters.

Behavioral AssayKey MeasuresExpected Effect of this compound (SNDRI)Potential for Inconsistent Results & Key Variables
Open Field Test Horizontal Activity, Vertical Activity, Total Distance, Time in CenterDose-dependent effects: Potential for increased locomotion at lower to moderate doses (DA/NE effect). Possible decrease at higher doses (5-HT effect).High: Dose, acute vs. chronic administration, novelty of environment, animal strain.[2][3][4]
Elevated Plus Maze Time in Open Arms, Entries into Open ArmsPotential for anxiolytic effects, particularly with chronic administration (5-HT effect). Acute effects may be variable or anxiogenic.High: Dose, acute vs. chronic administration, lighting, handling, time of day.[5][6][7]
Novel Object Recognition Discrimination Index, Time Exploring Novel ObjectPotential for cognitive enhancement (DA/NE effect in prefrontal cortex).Moderate to High: Object salience, inter-trial interval, confounding locomotor/anxiety effects.[9][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to promote standardization.

Open Field Test Protocol
  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-porous material for easy cleaning. The arena should be equipped with an automated tracking system (e.g., video camera and software) to record locomotor activity.

  • Habituation: Acclimate animals to the testing room for at least 60 minutes before the test.

  • Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a predetermined period (e.g., 15-30 minutes).

    • Record locomotor activity, including total distance traveled, horizontal and vertical activity, and time spent in the center versus the periphery of the arena.

    • After each trial, thoroughly clean the arena with a 70% ethanol solution to remove any olfactory cues.

  • Data Analysis: Analyze the recorded parameters using appropriate statistical methods to compare between treatment groups.

Elevated Plus Maze Protocol
  • Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor (e.g., 50 cm). The maze should be made of a non-reflective material.

  • Habituation and Handling: Handle the animals for several days leading up to the test to reduce stress. Acclimate them to the testing room for at least 60 minutes prior to testing.

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

    • Thoroughly clean the maze with 70% ethanol between animals.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these measures is indicative of an anxiolytic effect.[13]

Novel Object Recognition Test Protocol
  • Apparatus: An open field arena similar to that used for locomotor activity testing. A set of different objects that are of similar size but vary in shape and texture.

  • Habituation:

    • Day 1: Allow each animal to freely explore the empty arena for 10 minutes.

  • Familiarization (Training) Phase:

    • Day 2: Place two identical objects in the arena.

    • Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object.

  • Test Phase:

    • After a specific inter-trial interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena.

    • In the arena, one of the familiar objects has been replaced with a novel object.

    • Allow the animal to explore for 5 minutes and record the time spent exploring the familiar and the novel object.

    • Thoroughly clean the arena and objects between each animal.

  • Data Analysis: Calculate a discrimination index (e.g., (Time with novel object - Time with familiar object) / (Total exploration time)). A higher discrimination index indicates better recognition memory.[1]

Visualizations

Signaling Pathway of this compound

Dasotraline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks NET Norepinephrine Transporter (NET) This compound->NET Blocks SERT Serotonin Transporter (SERT) This compound->SERT Blocks Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake

Caption: this compound's mechanism of action.

General Experimental Workflow for a Behavioral Study

Experimental_Workflow A Animal Acclimation & Handling B Baseline Behavioral Assessment (Optional) A->B C Randomization to Treatment Groups B->C D Drug Administration (this compound or Vehicle) C->D E Behavioral Testing (e.g., Open Field, EPM, NOR) D->E F Data Collection & Analysis E->F G Interpretation of Results F->G

Caption: A generalized workflow for conducting behavioral studies.

Troubleshooting Logic for Inconsistent Behavioral Results

Troubleshooting_Logic Start Inconsistent Behavioral Results Q1 Are drug preparation and administration protocols consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are environmental conditions strictly controlled? A1_Yes->Q2 Fix1 Review and standardize dosing procedures. A1_No->Fix1 Fix1->Start A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the animal handling and habituation protocol standardized? A2_Yes->Q3 Fix2 Standardize lighting, noise, and time of day for testing. A2_No->Fix2 Fix2->Start A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Have dose-response and time-course effects been considered? A3_Yes->Q4 Fix3 Implement a consistent handling and acclimation schedule. A3_No->Fix3 Fix3->Start A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Re-evaluate experimental design and consider alternative hypotheses. A4_Yes->End Fix4 Conduct pilot studies to determine optimal dose and timing. A4_No->Fix4 Fix4->Start

Caption: A decision tree for troubleshooting inconsistent results.

References

Refinement of surgical procedures for Dasotraline microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting Dasotraline microdialysis experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful refinement of surgical procedures and data acquisition.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound microdialysis experiments, presented in a question-and-answer format.

Issue Potential Cause Recommended Solution
No or Low Analyte Recovery Probe placement: Incorrect stereotactic coordinates for the target brain region (e.g., striatum, prefrontal cortex).Verify stereotactic coordinates using a brain atlas. Perform histological verification of the probe track post-experiment.
Probe damage: Clogged or damaged microdialysis probe membrane.Inspect the probe for any visible damage before implantation. Ensure proper handling and storage of probes. Test probe recovery in vitro before in vivo use.
Flow rate instability: Inconsistent perfusion flow rate from the syringe pump.Calibrate the syringe pump regularly. Check for air bubbles in the perfusion line and syringe. Ensure all connections are secure.
Analyte degradation: this compound or neurotransmitter degradation in the sample.[1]For neurotransmitter analysis, add antioxidants (e.g., ascorbic acid) to the perfusate.[1] Collect samples at low temperatures and add stabilizing agents to collection vials.[2]
High Signal-to-Noise Ratio Tissue trauma: Excessive tissue damage during probe implantation.[2][3]Use a guide cannula to minimize trauma during probe insertion.[2] Allow for a sufficient post-surgical recovery period before starting the experiment.
Analytical interference: Contaminants in the perfusate or analytical system.Use high-purity artificial cerebrospinal fluid (aCSF) for the perfusate. Ensure the analytical system (e.g., HPLC-MS/MS) is clean and properly calibrated.
Inconsistent Basal Levels Insufficient equilibration period: The system has not reached a steady state before sample collection begins.Allow for an adequate equilibration period (e.g., 1-2 hours) after probe insertion and before collecting baseline samples.
Animal stress: The experimental animal is stressed, leading to fluctuations in neurotransmitter levels.Handle animals gently and allow for proper acclimatization to the experimental setup. Monitor animal behavior for signs of distress.
Unexpected Pharmacokinetic Profile Incorrect dosing: Inaccurate preparation or administration of the this compound solution.Double-check all calculations for dose preparation. Ensure accurate and consistent administration of the drug (e.g., intraperitoneal, subcutaneous).
Slow brain entry: this compound is known to have a slow rate of entry into the brain.[4][5]Account for the slow kinetics in the experimental design.[4][5] Collect samples over a longer duration to capture the full pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[6][7][8] It functions by blocking the transporters responsible for the reuptake of these three neurotransmitters in the synaptic cleft, thereby increasing their extracellular concentrations.

Q2: What are the key pharmacokinetic parameters of this compound to consider in a microdialysis study?

A2: this compound has a characteristically slow absorption and a long elimination half-life, which can be up to 47-77 hours.[9][10] Steady-state plasma concentrations are typically reached after about 10 days of daily dosing.[10] Its entry into the brain is also slower compared to other psychostimulants.[4][5]

Q3: What are the expected effects of this compound on extracellular neurotransmitter levels in the brain?

A3: Given its mechanism as an SNDRI, this compound is expected to produce a gradual and sustained increase in the extracellular levels of dopamine, norepinephrine, and serotonin in brain regions rich in these neurotransmitters, such as the striatum and prefrontal cortex.[4]

Q4: What are some common adverse effects observed with this compound in clinical trials that might be relevant to animal behavior during experiments?

A4: Common adverse events reported in clinical trials include insomnia, decreased appetite, nausea, and dry mouth.[8][11][12] Researchers should be mindful of these potential effects on animal behavior, such as changes in feeding, drinking, and activity levels.

Q5: Has this compound received FDA approval?

A5: No, Sunovion Pharmaceuticals withdrew the New Drug Applications (NDAs) for this compound for the treatment of ADHD and binge eating disorder in May 2020, citing the need for further clinical studies.[8][13]

Experimental Protocols

Protocol 1: Stereotactic Surgery and Microdialysis Probe Implantation

This protocol outlines the procedure for implanting a guide cannula for subsequent microdialysis probe insertion in a rodent model.

  • Anesthesia and Stereotactic Fixation:

    • Anesthetize the animal (e.g., male Sprague-Dawley rat, 250-350g) with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

    • Once deeply anesthetized, as confirmed by the absence of a pedal withdrawal reflex, place the animal in a stereotactic frame.

  • Surgical Preparation:

    • Shave the scalp and clean the area with an antiseptic solution.

    • Make a midline incision to expose the skull.

    • Use a dental drill to create a burr hole over the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm from bregma).

  • Guide Cannula Implantation:

    • Slowly lower a guide cannula to the desired depth.

    • Secure the cannula to the skull using dental cement and anchor screws.

  • Post-Operative Care and Recovery:

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

Protocol 2: this compound Microdialysis Experiment

This protocol describes the procedure for conducting the microdialysis experiment following surgical recovery.

  • Probe Insertion and Equilibration:

    • Gently insert the microdialysis probe through the guide cannula to the target depth.

    • Connect the probe inlet to a syringe pump and the outlet to a collection vial.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.

  • Baseline Sample Collection:

    • Collect at least three baseline samples (e.g., 20-minute fractions) to determine basal neurotransmitter levels.

  • This compound Administration:

    • Administer this compound at the desired dose and route (e.g., intraperitoneal injection).

  • Post-Dosing Sample Collection:

    • Continue to collect microdialysate samples at regular intervals for the desired duration of the study to monitor changes in extracellular neurotransmitter concentrations.

  • Sample Handling and Analysis:

    • Immediately after collection, add a stabilizing agent to the samples if necessary and store them at -80°C until analysis.

    • Analyze the samples using a validated analytical method, such as HPLC-MS/MS, to quantify the concentrations of this compound and the neurotransmitters of interest.

Visualizations

Dasotraline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound DAT Dopamine Transporter This compound->DAT Inhibits NET Norepinephrine Transporter This compound->NET Inhibits SERT Serotonin Transporter This compound->SERT Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Microdialysis_Workflow cluster_surgery Surgical Phase cluster_experiment Experimental Phase cluster_analysis Analytical Phase Anesthesia Anesthesia Stereotactic_Implantation Stereotactic Implantation of Guide Cannula Anesthesia->Stereotactic_Implantation Recovery Post-operative Recovery Stereotactic_Implantation->Recovery Probe_Insertion Probe Insertion Recovery->Probe_Insertion Equilibration Equilibration Probe_Insertion->Equilibration Baseline_Collection Baseline Sample Collection Equilibration->Baseline_Collection Drug_Administration This compound Administration Baseline_Collection->Drug_Administration Post_Dose_Collection Post-Dose Sample Collection Drug_Administration->Post_Dose_Collection Sample_Storage Sample Storage (-80°C) Post_Dose_Collection->Sample_Storage HPLC_MSMS HPLC-MS/MS Analysis Sample_Storage->HPLC_MSMS Data_Analysis Data Analysis HPLC_MSMS->Data_Analysis

References

Adjusting for Dasotraline's slow absorption rate in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dasotraline. The content focuses on addressing the challenges associated with its slow absorption rate in pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical pharmacokinetic profile of this compound?

This compound is characterized by a unique pharmacokinetic profile with slow absorption and a long elimination half-life.[1][2] Following oral administration, the time to reach maximum plasma concentration (Tmax) is approximately 10-12 hours.[3][4][5] The mean apparent half-life is extensive, ranging from 47 to 77 hours.[1][3][4][5] This profile leads to stable plasma concentrations over a 24-hour dosing interval with once-daily administration.[6][7][8]

Q2: What is "flip-flop" kinetics and is it relevant for this compound?

"Flip-flop" kinetics is an atypical pharmacokinetic situation where the rate of drug absorption (ka) is slower than its rate of elimination (ke).[9] This phenomenon is often observed with sustained-release formulations or drugs with inherently slow absorption from the gastrointestinal tract.[10] Given this compound's extended Tmax, it is highly likely to exhibit flip-flop kinetics, where the terminal slope of the plasma concentration-time curve is determined by the absorption rate rather than the elimination rate.[4][11]

Q3: How does this compound's slow absorption impact the design of a pharmacokinetic study?

The slow absorption and potential for flip-flop kinetics necessitate careful consideration in study design:

  • Sampling Schedule: A longer sampling duration is required to accurately characterize the absorption and elimination phases.[4] Sampling should extend long enough to capture the true terminal elimination phase, which may be masked by the slow absorption.

  • Intravenous (IV) Administration Study: An IV study is highly recommended to determine the true elimination rate constant (ke) and volume of distribution.[11] This provides a reference to confirm if flip-flop kinetics are occurring with extravascular administration.

  • Food Effect Studies: Given that food can significantly alter drug absorption, a food effect study is crucial to assess the impact on this compound's bioavailability.

Q4: Have there been any specific findings regarding the effect of food on this compound's absorption?

While specific data from a dedicated food effect study on this compound is not publicly available, it is a critical study for any oral drug. For lipophilic compounds, a high-fat meal can increase the extent of absorption (AUC) and the peak concentration (Cmax). The FDA recommends assessing the effect of a high-fat meal early in development.

Troubleshooting Guides

Issue 1: The calculated terminal elimination half-life from an oral dose study seems unusually long.

  • Possible Cause: This is a classic indicator of "flip-flop" kinetics, where the slow absorption rate is the rate-limiting step. The terminal slope of the plasma concentration-time curve reflects the absorption rate constant (ka), not the elimination rate constant (ke).

  • Troubleshooting Steps:

    • Review the Tmax: A Tmax of 10-12 hours is consistent with slow absorption.

    • Compare with IV data: If available, compare the terminal half-life from the oral study with the half-life from an intravenous study. A significantly longer half-life in the oral study confirms flip-flop kinetics.

    • Re-evaluate Non-Compartmental Analysis (NCA): In NCA, the terminal elimination rate constant (λz) will be an estimate of ka, not ke. This will affect the calculation of AUCinf and clearance.

    • Compartmental Modeling: Utilize compartmental modeling to simultaneously fit IV and oral data to obtain accurate estimates of both ka and ke.

Issue 2: High inter-individual variability is observed in the pharmacokinetic parameters.

  • Possible Cause: Variability in gastric emptying time, intestinal motility, and the effect of food can all contribute to high variability in the absorption of a slowly absorbed drug.

  • Troubleshooting Steps:

    • Standardize Study Conditions: Ensure strict adherence to fasting conditions or standardized meal times across all subjects.

    • Population Pharmacokinetic (PopPK) Modeling: Employ PopPK modeling to identify covariates (e.g., age, weight, food intake) that may explain the variability.

    • Evaluate Formulation: Inconsistencies in the drug formulation can also lead to variable absorption.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound (Oral Administration)

ParameterValueReference
Tmax (Time to Peak Concentration) 10 - 12 hours[3][4][5]
t½ (Apparent Terminal Half-life) 47 - 77 hours[1][3][4][5]
Steady State Reached by 10-14 days[1][5]

Table 2: Hypothetical Impact of a High-Fat Meal on this compound Pharmacokinetics

This table is a representation of potential food effects based on general principles for slowly absorbed, lipophilic drugs and is for illustrative purposes.

ParameterFasted State (Hypothetical)High-Fat Meal (Hypothetical)% Change
Cmax (ng/mL) 80100+25%
Tmax (hr) 1214+17%
AUC₀-t (nghr/mL) 30003900+30%
AUC₀-inf (nghr/mL) 35004550+30%

Experimental Protocols

Protocol 1: Single-Dose, 2-Way Crossover Food Effect Study

  • Objective: To evaluate the effect of a high-fat, high-calorie meal on the rate and extent of absorption of a single oral dose of this compound.

  • Design: A randomized, open-label, two-period, two-sequence, crossover study in healthy adult volunteers.

  • Treatment Arms:

    • Treatment A (Fasted): Single oral dose of this compound administered after an overnight fast of at least 10 hours.

    • Treatment B (Fed): Single oral dose of this compound administered 30 minutes after the start of a standardized high-fat, high-calorie breakfast.

  • Washout Period: A washout period of at least 14 days between treatment periods.

  • Pharmacokinetic Sampling:

    • Pre-dose (0 hour).

    • Post-dose at 1, 2, 4, 6, 8, 10, 12, 14, 16, 24, 36, 48, 72, 96, 120, and 144 hours.

  • Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-inf, t½) will be calculated using non-compartmental analysis. Geometric mean ratios and 90% confidence intervals for Cmax and AUC will be determined to assess the magnitude of the food effect.

Mandatory Visualization

experimental_workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis s1 Subject Screening s2 Informed Consent s1->s2 p1_rand Randomization s2->p1_rand p1_fast Fasted Arm: Administer this compound p1_rand->p1_fast p1_fed Fed Arm: High-Fat Meal then Administer this compound p1_rand->p1_fed p1_pk Serial PK Sampling (0-144h) p1_fast->p1_pk p1_fed->p1_pk washout Washout Period (>= 14 days) p1_pk->washout p2_fast Fasted Arm: Administer this compound washout->p2_fast p2_fed Fed Arm: High-Fat Meal then Administer this compound washout->p2_fed p2_pk Serial PK Sampling (0-144h) p2_fast->p2_pk p2_fed->p2_pk a1 Bioanalytical Assay p2_pk->a1 a2 Pharmacokinetic Parameter Calculation (NCA) a1->a2 a3 Statistical Analysis (Food Effect Assessment) a2->a3 flipflop_kinetics cluster_oral Oral Administration cluster_iv Intravenous Administration cluster_observation Observation oral_dose This compound Oral Dose absorption Slow Absorption (ka is rate-limiting) oral_dose->absorption plasma_oral Plasma Concentration absorption->plasma_oral terminal_slope Terminal Slope of Oral PK Profile absorption->terminal_slope Rate-Limiting Step elimination_oral Elimination (ke) plasma_oral->elimination_oral plasma_oral->terminal_slope Determines iv_dose This compound IV Dose plasma_iv Plasma Concentration iv_dose->plasma_iv elimination_iv True Elimination (ke) plasma_iv->elimination_iv true_hl True Half-Life (Reflects ke) elimination_iv->true_hl apparent_hl Apparent Half-Life (Reflects ka) terminal_slope->apparent_hl conclusion Conclusion: Flip-Flop Kinetics Confirmed (ka < ke) apparent_hl->conclusion Longer than true_hl->conclusion

References

Validation & Comparative

Assessing the Abuse Liability of Dasotraline Compared to Other Stimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abuse liability of dasotraline, a dopamine and norepinephrine reuptake inhibitor, with other central nervous system (CNS) stimulants, namely methylphenidate and amphetamine. The information presented is based on findings from human abuse potential (HAP) studies and aims to offer an objective assessment supported by experimental data.

Executive Summary

This compound has demonstrated a significantly lower abuse potential compared to methylphenidate in a human abuse potential study. This difference is largely attributed to its unique pharmacokinetic profile, characterized by slow absorption and a long half-life, which results in a gradual onset of effects and attenuated subjective "liking" among recreational stimulant users. In contrast, stimulants like methylphenidate and amphetamine, which are associated with a more rapid increase in synaptic dopamine and norepinephrine, exhibit a higher abuse liability.

Quantitative Data Comparison

Table 1: Peak Subjective Effects (Emax) on Visual Analog Scales (VAS)

Drug/DoseDrug Liking (0-100)High (0-100)Good Effects (0-100)Take Drug Again (0-100)
Placebo~50 (Neutral)LowLowLow
This compound (8 mg)Not significantly different from placebo[1]---
This compound (16 mg)Not significantly different from placebo[1]---
This compound (36 mg)Not significantly different from placebo[1]---
Methylphenidate (40 mg)Significantly higher than placebo and this compound[1]---
Methylphenidate (80 mg)Significantly higher than placebo and this compound[1]---
d-Methylphenidate HCl (15 mg, IV)84.3[2]---
Serdexmethylphenidate (Prodrug, 30 mg, IV)56.6[2]---
d-Amphetamine Sulfate (crushed, intranasal)-Significantly higher than ADAIR[3]Strong trend towards higher scores than ADAIR[3]-
ADAIR (Abuse-Deterrent d-Amphetamine, intranasal)-Significantly lower than crushed d-amphetamine[3]Strong trend towards lower scores than crushed d-amphetamine[3]Significantly lower than crushed d-amphetamine[3]

Note: Emax scores for "High," "Good Effects," and "Take Drug Again" for the primary this compound study were not specified in the available resources. The table reflects the qualitative findings of the study. Data for d-Methylphenidate and d-Amphetamine are from separate studies and are provided for comparative context.

Experimental Protocols

Human abuse potential studies are rigorously designed to assess the subjective effects of a drug that may contribute to its abuse. The following outlines a typical experimental protocol for an oral stimulant HAP study, based on the methodologies of the studies referenced.

1. Study Population:

  • Healthy, experienced, non-dependent recreational stimulant users.

  • Participants are typically screened for their ability to distinguish the effects of a known stimulant (positive control) from a placebo during a qualification phase.[4][5]

2. Study Design:

  • Randomized, double-blind, placebo- and active-controlled crossover design.[4][5]

  • Each participant receives each of the study drugs (e.g., this compound at various doses, methylphenidate/amphetamine, and placebo) in a random order over several treatment periods, separated by a washout period to prevent carryover effects.

3. Drug Administration:

  • Single oral doses of the investigational drug and comparators are administered.

4. Assessments:

  • Subjective effects are measured at regular intervals using a battery of validated Visual Analog Scales (VAS).[6]

  • Primary Endpoint: The most common primary endpoint is the peak effect (Emax) on the "Drug Liking" VAS, a 100-point scale where 0 = strong disliking, 50 = neutral, and 100 = strong liking.[6]

  • Secondary Endpoints: Other key subjective measures include:

    • "Feeling High" VAS

    • "Good Effects" and "Bad Effects" VAS

    • "Overall Drug Liking" VAS (assessed at the end of the drug effect period)

    • "Would you take this drug again?" VAS[2][6]

  • Physiological measures (e.g., heart rate, blood pressure) and adverse events are also monitored throughout the study.

5. Statistical Analysis:

  • The effects of the investigational drug are compared to both placebo (to assess absolute abuse potential) and the active comparator (to assess relative abuse potential).

Signaling Pathways and Mechanism of Action

The abuse liability of stimulants is closely linked to their mechanism of action on the dopamine and norepinephrine systems in the brain's reward pathways.

This compound: Dopamine and Norepinephrine Reuptake Inhibitor

This compound functions by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations.[7][8] Its slow absorption and long half-life lead to a gradual and sustained increase in these neurotransmitters, which is thought to contribute to its low abuse potential.

Dasotraline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Storage Norepinephrine Norepinephrine Norepinephrine->Vesicle Storage Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake D2_Receptor Dopamine Receptor Synaptic_Cleft->D2_Receptor Binding NE_Receptor Norepinephrine Receptor Synaptic_Cleft->NE_Receptor Binding This compound This compound This compound->DAT Blocks This compound->NET Blocks

Caption: this compound blocks dopamine and norepinephrine reuptake.

Amphetamine: Dopamine and Norepinephrine Releasing Agent

Amphetamine and its derivatives increase synaptic dopamine and norepinephrine primarily by promoting their release from presynaptic terminals.[9] They can also block reuptake, but their predominant mechanism is release. This leads to a rapid and pronounced increase in neurotransmitter levels, which is associated with a high potential for abuse.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Storage Norepinephrine Norepinephrine Norepinephrine->Vesicle Storage Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Enhanced Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) D2_Receptor Dopamine Receptor NE_Receptor Norepinephrine Receptor Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->D2_Receptor Binding Synaptic_Cleft->NE_Receptor Binding Amphetamine Amphetamine Amphetamine->Vesicle Promotes Release

Caption: Amphetamine promotes the release of dopamine and norepinephrine.

Conclusion

The available evidence from human abuse potential studies indicates that this compound possesses a low abuse liability, distinguishing it from traditional stimulants like methylphenidate and amphetamine. Its unique pharmacokinetic profile, which results in a slow onset and sustained duration of action, mitigates the subjective effects typically associated with abuse. This suggests that this compound may offer a therapeutic option with a more favorable safety profile in terms of abuse potential for the treatment of conditions such as ADHD. Further research and real-world evidence will be crucial in fully characterizing its place in therapy.

References

Scrutinizing the Signal: An Examination of Dasotraline's Reproducibility in Hyperactivity Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of Dasotraline's Efficacy in Attention-Deficit/Hyperactivity Disorder (ADHD) Reveals a Nuanced Picture, Highlighting a Critical Gap in Independent Verification.

For researchers, scientists, and drug development professionals, the reproducibility of a compound's effects is the bedrock of clinical confidence. This guide provides a comparative analysis of this compound, a once-promising candidate for the treatment of hyperactivity in ADHD, against established alternatives. A thorough review of the available literature indicates that while manufacturer-sponsored trials demonstrated some efficacy, the crucial step of independent replication of these findings remains largely absent. This, coupled with the eventual withdrawal of its New Drug Application (NDA), raises significant questions for the scientific community.

This compound: The Promise and the Stumble

This compound is a dopamine and norepinephrine reuptake inhibitor, a mechanism of action it shares with several established ADHD medications.[1][2] Its development, led by Sunovion Pharmaceuticals, progressed through multiple Phase 2 and Phase 3 clinical trials. However, in 2018, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter, indicating that the initial NDA for this compound in ADHD was not ready for approval and requested additional data on its efficacy and tolerability.[3] Subsequently, in 2020, Sunovion announced the withdrawal of the NDAs for this compound for both ADHD and binge-eating disorder, citing the need for further clinical studies.[4]

A key takeaway from the available data is the consistent involvement of the manufacturer in the published studies. While a meta-analysis of five randomized controlled trials involving 1,498 participants did show a small-to-medium effect size in reducing ADHD symptoms compared to placebo, the underlying studies were sponsored by Sunovion.[1] This report also noted strong indications of publication bias, and after statistical correction, the effect size was diminished.[1] The absence of studies conducted by entirely independent research institutions makes it challenging to definitively assess the reproducibility of this compound's effects on hyperactivity.

Comparative Efficacy: this compound vs. Standard ADHD Therapies

To provide a clear perspective on this compound's performance, this guide presents a comparative summary of its efficacy data alongside that of widely used ADHD medications: methylphenidate, atomoxetine, and mixed amphetamine salts. The data is derived from various clinical trials and meta-analyses.

Table 1: Comparative Efficacy in Pediatric/Adolescent ADHD
Drug Dosage(s) Studied Primary Efficacy Measure Key Findings (Change from Baseline vs. Placebo) Common Adverse Events (>5% and >Placebo)
This compound 2 mg/day, 4 mg/dayADHD Rating Scale, Version IV (ADHD RS-IV)4 mg/day: Statistically significant improvement.[5]Insomnia, decreased appetite, weight decreased, irritability.[5]
Methylphenidate VariousADHD Rating Scale (ADHD-RS)Standardized Mean Difference (SMD) of -0.77 in teacher-rated ADHD symptoms vs. placebo.Decreased appetite, insomnia, headache, abdominal pain.
Atomoxetine VariousADHD RS-IVStatistically significant reductions in inattention and hyperactivity/impulsivity subscales vs. placebo.Headache, abdominal pain, decreased appetite, vomiting.
Amphetamine Salts VariousADHD-RSSignificant improvements in attention and hyperactivity scores vs. placebo.Decreased appetite, insomnia, abdominal pain, irritability.
Table 2: Comparative Efficacy in Adult ADHD
Drug Dosage(s) Studied Primary Efficacy Measure Key Findings (Change from Baseline vs. Placebo) Common Adverse Events (>5% and >Placebo)
This compound 4 mg/day, 6 mg/day, 8 mg/dayADHD RS-IV8 mg/day showed significant improvement; 4mg and 6mg were not consistently significant.[6]Insomnia, dry mouth, decreased appetite, anxiety, nausea.[7]
Methylphenidate VariousConners' Adult ADHD Rating Scale (CAARS)Moderate effect on ADHD symptoms (SMD 0.57-0.58) vs. placebo.Dry mouth, decreased appetite, headache, anxiety, insomnia.
Atomoxetine VariousCAARSSignificant reduction in ADHD symptoms vs. placebo.[8]Dry mouth, nausea, decreased appetite, constipation, insomnia.[8]
Amphetamine Salts VariousADHD-RSSMD of -0.79 in clinician-rated ADHD symptoms vs. placebo.Dry mouth, decreased appetite, insomnia, headache, anxiety.

Deep Dive: Experimental Protocols

Understanding the methodologies employed in clinical trials is crucial for interpreting their outcomes. Below are detailed summaries of the typical experimental protocols used in the evaluation of this compound and comparator ADHD medications.

This compound Clinical Trial Protocol (Synthesized from Phase 2/3 Studies)
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.

  • Participant Population: Children (typically 6-12 years) or adults (typically 18-55 years) with a confirmed diagnosis of ADHD according to DSM-5 criteria. Participants often had a baseline ADHD RS-IV total score of ≥28.

  • Dosage: Fixed or flexible-dose regimens, with doses ranging from 2 mg to 8 mg of this compound administered once daily.

  • Primary Efficacy Endpoint: The change from baseline in the total score of the ADHD Rating Scale, Version IV (ADHD RS-IV), either parent-reported (for children) or self-reported/investigator-rated (for adults).

  • Secondary Efficacy Endpoints:

    • Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.

    • For pediatric trials, the Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP) rating scale and the Permanent Product Measure of Performance (PERMP) were often used in a laboratory classroom setting to assess attention and behavior.[9]

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and laboratory tests.

Standard ADHD Clinical Trial Protocol (General Framework for Comparators)
  • Study Design: Similar to this compound trials, employing randomized, double-blind, placebo-controlled designs. Active comparator arms (e.g., comparing a new drug to a standard treatment like methylphenidate) are also common.

  • Participant Population: Children, adolescents, or adults with a DSM-5 diagnosis of ADHD. Specific inclusion and exclusion criteria are applied to ensure a homogenous study population.

  • Dosage: Dose-optimization or fixed-dose schedules are used, with titration periods to find the optimal therapeutic dose for each participant.

  • Primary Efficacy Endpoint: Typically the change from baseline in a validated ADHD rating scale, such as the ADHD-RS or the Conners' Rating Scales.

  • Secondary Efficacy Endpoints: Include measures of functional impairment, quality of life, and global improvement (CGI scales).

  • Safety Assessments: Comprehensive monitoring of adverse events, vital signs, weight, and other relevant physiological parameters.

Visualizing the Science: Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for an ADHD clinical trial.

dasotraline_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Transporters DA Dopamine DA_receptor Dopamine Receptor DA->DA_receptor Binding DAT DAT DA->DAT Reuptake NE Norepinephrine NE_receptor Norepinephrine Receptor NE->NE_receptor Binding NET NET NE->NET Reuptake This compound This compound This compound->DAT Inhibits This compound->NET Inhibits

This compound's Mechanism of Action

adhd_trial_workflow cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Double-Blind Treatment cluster_analysis Phase 4: Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (ADHD-RS, CGI-S) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (Placebo) Randomization->Treatment_B Follow_up Regular Follow-up Visits (Efficacy & Safety Monitoring) Treatment_A->Follow_up Treatment_B->Follow_up Endpoint End-of-Study Assessment Follow_up->Endpoint Analysis Statistical Analysis (Primary & Secondary Endpoints) Endpoint->Analysis

Typical ADHD Clinical Trial Workflow

Conclusion: A Call for Independent Scrutiny

The case of this compound underscores a fundamental principle in drug development: the critical importance of independent verification. While the initial data from Sunovion-sponsored trials suggested a potential therapeutic role for this compound in managing hyperactivity in ADHD, the lack of replication by unaffiliated research groups leaves a significant gap in the evidence base. The FDA's request for more robust data and the subsequent withdrawal of the NDA further highlight the challenges in establishing a clear and reproducible efficacy and safety profile.

For researchers and clinicians, the story of this compound serves as a reminder to critically evaluate the source and breadth of clinical trial data. While industry-sponsored research is essential for innovation, the gold standard of reproducibility through independent investigation remains paramount for translating promising compounds into reliable clinical treatments. The existing data on this compound, when compared to the extensive and independently verified evidence for established medications like methylphenidate, atomoxetine, and amphetamine salts, positions it as a compound with an unconfirmed therapeutic signal. Future research, should it be undertaken, would need to prioritize independent, multicenter trials to definitively ascertain the reproducibility and clinical utility of this compound's effects on hyperactivity.

References

Comparative study of Dasotraline's impact on cardiovascular parameters versus amphetamine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cardiovascular effects of dasotraline and amphetamine, intended for researchers, scientists, and drug development professionals. This guide synthesizes available clinical data on key cardiovascular parameters, outlines experimental methodologies, and visualizes the underlying signaling pathways.

Introduction

Both this compound and amphetamine are central nervous system stimulants that function as dopamine and norepinephrine reuptake inhibitors. While amphetamines are widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, this compound has been investigated for ADHD and binge eating disorder. Given their shared mechanism of increasing catecholamine levels, a comparative analysis of their cardiovascular impact is crucial for understanding their respective safety profiles. This guide provides a comprehensive overview of their effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters, based on available clinical trial data.

Data Presentation: Cardiovascular Parameters

The following tables summarize the quantitative effects of this compound and amphetamine on key cardiovascular parameters as reported in clinical studies. It is important to note that publicly available, detailed quantitative cardiovascular data for this compound is limited. The information presented is based on a meta-analysis of five clinical trials which reported on general adverse events.[1][2]

Table 1: Impact on Heart Rate

DrugDosageMean Change from Baseline (beats per minute)Study PopulationCitation(s)
This compound 4 mg/day (children), 6 mg/day (adults)Data not specified; tachycardia reported as a common adverse event.Children and Adults with ADHD[1][2]
Amphetamine Therapeutic Doses+3 to +6 bpmAdults and Children with ADHD[3]

Table 2: Impact on Blood Pressure

DrugDosageMean Change from Baseline (mmHg)Study PopulationCitation(s)
This compound 4 mg/day (children), 6 mg/day (adults)Data not specified.Children and Adults with ADHD[1][2]
Amphetamine Therapeutic DosesSystolic: +2 to +4 mmHg, Diastolic: +2 to +4 mmHgAdults and Children with ADHD[3]

Table 3: Impact on ECG Parameters

DrugDosageEffect on QTc IntervalOther ECG FindingsStudy PopulationCitation(s)
This compound 4 mg/day (children), 6 mg/day (adults)Data not specified in available literature.ECGs were monitored in clinical trials.Adults with ADHD[4]
Amphetamine Therapeutic DosesGenerally not clinically significant in healthy individuals. Some reports of QTc prolongation >440 ms in a small percentage of users.Tachyarrhythmias, right axis deviation, and other changes have been observed, particularly in cases of abuse.General Population/ADHD Patients[5]

Experimental Protocols

The assessment of cardiovascular safety in clinical trials for psychostimulants like this compound and amphetamine follows standardized procedures to monitor effects on the heart and circulatory system.

Key Experimental Methodologies:

  • Vital Signs Monitoring:

    • Blood Pressure: Measured using a sphygmomanometer at baseline and at regular intervals throughout the study. Measurements are typically taken in a seated position after a rest period to ensure accuracy.

    • Heart Rate: Measured via pulse oximetry or as part of the ECG recording at corresponding time points to blood pressure measurements.

  • Electrocardiogram (ECG) Monitoring:

    • Standard 12-Lead ECG: Performed at screening, baseline, and at specified time points during the trial (e.g., at peak drug concentration, end of dosing period).

    • Parameters Assessed: Key intervals such as PR, QRS, and particularly the corrected QT interval (QTc) are measured to assess for any drug-induced changes in cardiac conduction and repolarization. Bazett's or Fridericia's formula are commonly used for heart rate correction of the QT interval.

    • Morphology Analysis: The overall waveform morphology is examined for any abnormalities.

  • Adverse Event Monitoring:

    • Spontaneous reports of cardiovascular adverse events (e.g., palpitations, chest pain, syncope) are collected and evaluated throughout the study.

Mandatory Visualizations

Signaling Pathways

The cardiovascular effects of both this compound and amphetamine are primarily mediated by their ability to increase the synaptic concentration of norepinephrine and dopamine, leading to enhanced sympathetic nervous system activity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Cardiomyocyte / Vascular Smooth Muscle) cluster_cardiovascular Cardiovascular Effects drug This compound / Amphetamine dat Dopamine Transporter (DAT) drug->dat Block net Norepinephrine Transporter (NET) drug->net Block dopamine Dopamine da_synapse Dopamine dopamine->da_synapse Release norepinephrine Norepinephrine ne_synapse Norepinephrine norepinephrine->ne_synapse Release d1_receptor D1 Receptor da_synapse->d1_receptor Activate beta1_receptor β1-Adrenergic Receptor ne_synapse->beta1_receptor Activate alpha1_receptor α1-Adrenergic Receptor ne_synapse->alpha1_receptor Activate downstream Downstream Signaling (e.g., ↑cAMP, ↑Ca²⁺) d1_receptor->downstream beta1_receptor->downstream alpha1_receptor->downstream hr ↑ Heart Rate downstream->hr bp ↑ Blood Pressure downstream->bp contractility ↑ Contractility downstream->contractility

Caption: Signaling pathway for cardiovascular effects.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cardiovascular safety of a new psychostimulant in a clinical trial setting.

cluster_screening Baseline Data Collection cluster_treatment Ongoing Monitoring screening Screening & Baseline Assessment randomization Randomization screening->randomization vital_signs_base Vital Signs (HR, BP) ecg_base 12-Lead ECG history Medical History & Physical Exam treatment_period Treatment Period randomization->treatment_period follow_up Follow-up treatment_period->follow_up vital_signs_monitoring Regular Vital Signs ecg_monitoring Periodic ECGs ae_monitoring Adverse Event Reporting data_analysis Data Analysis & Reporting follow_up->data_analysis

Caption: Cardiovascular safety assessment workflow.

Conclusion

Amphetamine is associated with modest, dose-related increases in heart rate and blood pressure. While generally not considered clinically significant in healthy individuals, these effects warrant careful consideration in patients with pre-existing cardiovascular conditions.[3] For this compound, a similar potential for cardiovascular effects exists due to its mechanism of action as a dopamine and norepinephrine reuptake inhibitor.[3] However, a definitive quantitative comparison is hampered by the limited availability of specific data from its clinical development program. The meta-analysis of this compound trials indicated acceptable tolerability, with tachycardia listed as a common adverse event, suggesting an effect on heart rate.[1][2] Further publication of detailed cardiovascular safety data from this compound clinical trials is necessary to allow for a more direct and comprehensive comparison with amphetamine. Researchers and clinicians should remain vigilant in monitoring cardiovascular parameters in patients receiving any form of stimulant medication.

References

A Comparative Meta-Analysis of Preclinical Efficacy for Dasotraline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of dasotraline, a dopamine and norepinephrine reuptake inhibitor, in the context of Attention-Deficit/Hyperactivity Disorder (ADHD). Due to the limited availability of public preclinical data, this guide synthesizes information from clinical trial publications that reference preclinical findings and outlines standard experimental protocols relevant to the assessment of ADHD therapeutics.

Mechanism of Action

This compound is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] It exhibits a weaker inhibitory effect on the serotonin transporter (SERT).[1] This pharmacological profile suggests that this compound increases the extracellular concentrations of dopamine and norepinephrine in the brain, key neurotransmitters implicated in the pathophysiology of ADHD.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibits net Norepinephrine Transporter (NET) This compound->net Inhibits dopamine Dopamine dopamine->dat Reuptake dopamine_cleft Dopamine norepinephrine Norepinephrine norepinephrine->net Reuptake norepinephrine_cleft Norepinephrine da_receptor Dopamine Receptors dopamine_cleft->da_receptor Binds ne_receptor Norepinephrine Receptors norepinephrine_cleft->ne_receptor Binds

This compound's Mechanism of Action

Preclinical Efficacy Data

Direct, peer-reviewed preclinical studies detailing the efficacy of this compound in animal models of ADHD are not extensively available in the public domain. However, clinical study reports from Sunovion Pharmaceuticals reference key preclinical findings.

Comparison with Methylphenidate

A pivotal preclinical study, cited as "Data on file, Sunovion, 2014," compared the efficacy of this compound to methylphenidate in a rat model of impulsivity.[1]

CompoundExperimental ModelKey FindingSource
This compound Rat Delay Discounting TestSignificantly increased the choice of a delayed reward, indicating reduced impulsivity.Data on file, Sunovion, 2014[1]
Methylphenidate Rat Delay Discounting TestProduced effects similar to this compound in increasing the choice of a delayed reward.Data on file, Sunovion, 2014[1]
Comparison with Atomoxetine

There is no publicly available preclinical data directly comparing the efficacy of this compound with atomoxetine in animal models of ADHD. Both drugs are known to inhibit the norepinephrine transporter, suggesting some mechanistic overlap. However, this compound's potent inhibition of the dopamine transporter distinguishes it from atomoxetine.

Experimental Protocols

While the specific protocol for the this compound preclinical study is not publicly available, the following describes a standard methodology for the key experiment cited.

Delay Discounting Test

This behavioral paradigm is designed to assess impulsive choice in rodents.

Objective: To measure the extent to which a subject devalues a reward based on the delay to its receipt. A preference for a smaller, immediate reward over a larger, delayed reward is indicative of higher impulsivity.

Apparatus: An operant conditioning chamber equipped with two levers and a food dispenser.

Procedure:

  • Training: Rats are trained to press two different levers. Pressing one lever results in the immediate delivery of a small food reward. Pressing the other lever results in the delivery of a larger food reward after a delay.

  • Testing: During the testing phase, the delay to the larger reward is systematically varied across trials.

  • Data Collection: The primary dependent variable is the percentage of trials in which the rat chooses the larger, delayed reward at each delay interval.

  • Drug Administration: this compound, methylphenidate, or a vehicle control would be administered to the rats prior to the testing sessions to assess the drug's effect on impulsive choice.

Experimental Workflow

The following diagram illustrates a general workflow for a preclinical behavioral study designed to evaluate the efficacy of a novel compound for ADHD.

animal_model Selection of Animal Model (e.g., Spontaneously Hypertensive Rat) behavioral_paradigm Choice of Behavioral Paradigm (e.g., Delay Discounting Test) animal_model->behavioral_paradigm drug_admin Drug Administration (this compound, Comparator, Vehicle) behavioral_paradigm->drug_admin data_collection Data Collection (e.g., Lever Presses, Response Latency) drug_admin->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results and Interpretation stat_analysis->results

Preclinical Behavioral Study Workflow

Conclusion

Based on the limited publicly available preclinical data, this compound demonstrates efficacy in a rat model of impulsivity, with a performance comparable to that of methylphenidate.[1] Its mechanism of action as a potent dual dopamine and norepinephrine reuptake inhibitor provides a strong rationale for its potential therapeutic effects in ADHD. However, the lack of a comprehensive, peer-reviewed preclinical data package, including direct comparisons with other non-stimulant treatments like atomoxetine and evaluation in a wider range of behavioral paradigms, represents a significant gap in the publicly accessible scientific literature. The development of this compound was ultimately discontinued by Sunovion Pharmaceuticals.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Dasotraline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Dasotraline. It includes detailed operational plans and disposal protocols to ensure a safe research environment.

Researchers and drug development professionals working with this compound, a norepinephrine and dopamine reuptake inhibitor, must adhere to strict safety protocols to mitigate potential exposure and ensure laboratory safety. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods based on available safety data sheets.

Hazard Identification and GHS Classification

This compound hydrochloride is classified with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]

Precise toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[2]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended PPE for handling this compound, ensuring comprehensive protection for laboratory personnel.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety Glasses with Side Shields or GogglesEnsure a snug fit to protect against splashes and airborne particles.
Hands Chemical-Resistant GlovesUse appropriate gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves after use.
Skin Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator may be required for large spills or when generating dust or aerosols.Work in a chemical fume hood to avoid inhalation of dust or aerosols.[1]

Standard Operating Procedure for Handling this compound

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following diagram illustrates the procedural steps for safely handling this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh and Prepare this compound in a Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Surfaces D->E F Segregate and Label Waste E->F G Dispose of Waste According to Regulations F->G H In Case of Spill, Follow Emergency Protocol G->H I In Case of Exposure, Administer First Aid G->I

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial. The following table outlines the appropriate first aid responses.

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]
In Case of Skin Contact Take off contaminated clothing immediately.[3] Wash off with soap and plenty of water.[3] Consult a doctor.[3]
In Case of Eye Contact Rinse with pure water for at least 15 minutes.[3]
If Inhaled Move the victim into fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and consult a doctor immediately.[3]

Accidental Release and Disposal

Accidental Release Measures:

  • Utilize personal protective equipment.

  • Avoid dust formation.

  • Avoid breathing vapors, mist, or gas.

  • Ensure adequate ventilation.

  • Evacuate personnel to safe areas.

  • Avoid breathing dust.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Avoid release to the environment.[1]

  • Collect spillage.[1]

By strictly following these guidelines, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasotraline
Reactant of Route 2
Reactant of Route 2
Dasotraline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.